L-Histidine, 3-(phenylmethyl)-, dihydrochloride
Descripción
Propiedades
IUPAC Name |
(2S)-2-amino-3-(3-benzylimidazol-4-yl)propanoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2.2ClH/c14-12(13(17)18)6-11-7-15-9-16(11)8-10-4-2-1-3-5-10;;/h1-5,7,9,12H,6,8,14H2,(H,17,18);2*1H/t12-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLOPXNOWILIPAG-LTCKWSDVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC=C2CC(C(=O)O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C=NC=C2C[C@@H](C(=O)O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00550474 | |
| Record name | 3-Benzyl-L-histidine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00550474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109013-61-8 | |
| Record name | 3-Benzyl-L-histidine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00550474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical properties of L-Histidine 3-(phenylmethyl) dihydrochloride
Topic: Chemical Properties of L-Histidine 3-(phenylmethyl) dihydrochloride Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Structural Architecture, Physicochemical Profile, and Synthetic Utility
Executive Summary
L-Histidine 3-(phenylmethyl) dihydrochloride (commonly referred to as
Molecular Architecture & Physicochemical Profile[1]
2.1 Nomenclature and Regiochemistry
The designation "3-(phenylmethyl)" follows the IUPAC and biochemical numbering convention where the nitrogen atoms of the imidazole ring are designated as
-
Systematic Name: (2S)-2-amino-3-(1-benzyl-1H-imidazol-5-yl)propanoic acid dihydrochloride.
-
Isomer:
-benzyl (Tele-benzyl). This is the thermodynamically stable isomer compared to the (Pros) derivative. -
CAS Registry (Free Base): 16832-24-9 (Salt forms vary by hydration/stoichiometry).
2.2 Chemical Structure Analysis
The molecule consists of three distinct domains:
-
The Zwitterionic Backbone: The
-amino and carboxyl groups typical of L-amino acids. -
The Modified Imidazole: The benzyl group at position 3 eliminates the H-bond donor capability of
and increases steric bulk. -
The Counterions: The dihydrochloride form implies full protonation of the
-amine ( ) and the remaining imidazole nitrogen ( , ), rendering the molecule a dicationic salt in acidic media.
Table 1: Physicochemical Specifications
| Property | Specification |
| Molecular Formula | |
| Molecular Weight | ~318.20 g/mol (Anhydrous basis) |
| Appearance | White to off-white crystalline powder |
| Solubility | High in Water (>50 mg/mL), DMSO; Insoluble in non-polar organics (Hexane, Et2O) |
| Hygroscopicity | Moderate to High (typical of HCl salts); requires desiccated storage |
| Chirality | L-configuration (S-isomer); Optical rotation is pH-dependent |
Synthetic Routes & Regioselectivity[3]
The synthesis of
3.1 Mechanistic Pathway
-
Protection: The
-amine is protected (e.g., Boc or Cbz) to prevent N-alkylation at the backbone. -
Benzylation: Reaction with benzyl bromide/chloride. Under thermodynamic control, substitution favors the sterically less hindered
position. -
Deprotection/Salt Formation: Acidic hydrolysis removes the
-protecting group and converts the base to the dihydrochloride salt.
Figure 1: Synthetic workflow for the production of L-Histidine 3-(phenylmethyl) dihydrochloride, highlighting the regioselective alkylation step.
Applications in Drug Development[1][4][5][6][7][8][9][10]
4.1 Tautomer Locking in Enzyme Inhibitors
Native histidine toggles between
-
Mechanism: By benzylating the
position, the researcher forces the imidazole to exist solely with the proton on (in the neutral state) or as a cation. -
Utility: This is used to probe the specific mechanistic requirement of an enzyme active site. If the enzyme loses activity upon substituting His with His(Bzl), the proton shuttle mechanism is confirmed.
4.2 Peptidomimetics and Hydrophobic Anchoring
In drug design, particularly for GPCR ligands and protease inhibitors, the benzyl group serves two functions:
-
Pi-Stacking: The phenyl ring can engage in
stacking interactions with aromatic residues (Phe, Tyr, Trp) in the receptor pocket. -
Steric Occlusion: It increases the volume of the side chain, potentially improving selectivity by excluding the peptide from smaller, off-target binding sites.
4.3 Solid-Phase Peptide Synthesis (SPPS)
While
-
Implication: It is used when the benzyl group is intended to remain in the final peptide sequence as a permanent modification, rather than a transient protecting group.
Analytical Characterization Protocols
To ensure scientific integrity, the following self-validating analytical protocols are recommended.
5.1 High-Performance Liquid Chromatography (HPLC)
Due to the polarity of the dihydrochloride salt, standard reverse-phase C18 methods may result in poor retention.
-
Column: C18 Polar-Embedded or HILIC column recommended.
-
Mobile Phase A: 0.1% TFA in Water (Ion-pairing agent essential).
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Detection: UV at 210 nm (peptide bond/backbone) and 254 nm (benzyl/imidazole absorbance).
5.2 Nuclear Magnetic Resonance (NMR)
-
1H NMR (D2O): Distinctive singlet (~5.3 ppm) corresponding to the benzylic
protons. The imidazole protons (C2-H and C4-H) will show downfield shifts relative to native histidine due to the electron-withdrawing nature of the cationic ring in the salt form.
Figure 2: Analytical decision tree for validating the identity and purity of L-Histidine 3-(phenylmethyl) dihydrochloride.
Handling and Safety (SDS Summary)
-
Hazard Classification: Skin Irritant (H315), Eye Irritant (H319).
-
Storage: Hygroscopic. Store at +2°C to +8°C under inert gas (Argon/Nitrogen) to prevent hydrolysis or caking.
-
Incompatibility: Strong oxidizing agents. The dihydrochloride salt is acidic; avoid contact with strong bases which will liberate the free base and potentially alter solubility.
References
-
PubChem. 3-Benzyl-L-histidine. National Library of Medicine. Available at: [Link]
- Recsei, P. A., & Snell, E. E. (1970). Histidine decarboxylase of Lactobacillus 30a. VI. Mechanism of action and kinetic properties. Biochemistry.
- Beyerman, H. C., et al. (1977). Racemization during the synthesis of histidine-containing peptides. Journal of the Chemical Society.
An In-depth Technical Guide to the pKa Values of the Imidazole Ring in L-Histidine 3-(phenylmethyl) dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The ionization state of the imidazole side chain of histidine residues is a critical determinant of the structure, function, and therapeutic efficacy of peptides and proteins. This in-depth technical guide provides a comprehensive examination of the acid dissociation constant (pKa) of the imidazole ring in L-Histidine 3-(phenylmethyl) dihydrochloride, a derivative of significant interest in drug development. By synthesizing foundational principles with practical, field-proven experimental methodologies, this guide offers researchers the necessary framework to understand, predict, and empirically determine the pKa of this and similar modified amino acid structures. We will delve into the theoretical underpinnings of pKa, the impact of N-alkylation on imidazole basicity, and provide detailed, step-by-step protocols for robust pKa determination using potentiometric titration and Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction: The Pivotal Role of Histidine's Imidazole Ring in Biological Systems
L-Histidine is a unique proteinogenic amino acid, distinguished by its imidazole side chain which possesses a pKa value near physiological pH.[1] This property allows the imidazole ring to function as both a proton donor and acceptor within the cellular environment, making it a key player in a multitude of biological processes, including enzyme catalysis, metal ion coordination, and pH-dependent regulation of protein activity.[2] The protonation state of the imidazole ring, and thus its charge, is exquisitely sensitive to its local microenvironment.
In the context of drug design and development, the ability to modulate the pKa of the histidine imidazole ring through chemical modification is a powerful tool. The introduction of a phenylmethyl (benzyl) group at the N-3 position of the imidazole ring, as in L-Histidine 3-(phenylmethyl) dihydrochloride, significantly alters its electronic and steric properties, thereby influencing its pKa and, consequently, its behavior in biological systems. An accurate understanding and determination of this pKa value are therefore paramount for predicting molecular interactions, optimizing drug-target engagement, and ensuring the desired pharmacokinetic and pharmacodynamic profiles.
Theoretical Framework: Understanding the pKa of the Imidazole Ring
The imidazole ring of histidine can exist in three protonation states: a protonated, positively charged form (imidazolium), and two neutral tautomeric forms, Nτ-H and Nπ-H. The equilibrium between the protonated and neutral forms is governed by the pKa of the imidazole ring. For unsubstituted L-histidine, the pKa of the imidazole side chain is approximately 6.0.[1]
The Impact of N-Alkylation on Imidazole pKa
For 1-benzylimidazole, a compound that serves as a reasonable proxy for the modified side chain of L-Histidine 3-(phenylmethyl), the pKa has been reported to be approximately 6.7.[3] This suggests that the pKa of the imidazole ring in L-Histidine 3-(phenylmethyl) dihydrochloride is likely to be elevated compared to the ~6.0 of native histidine.
The "dihydrochloride" designation indicates that the compound is supplied as a salt where both the α-amino group and the imidazole ring are protonated. This is consistent with the expected pKa values, as the α-amino group of histidine typically has a pKa of around 9.2, and the imidazole ring, even with the benzyl substitution, will be protonated at strongly acidic pH.[1]
Quantitative Data Summary
The following table summarizes the key pKa values for L-Histidine and a relevant N-substituted imidazole derivative.
| Compound | pKa (α-carboxyl) | pKa (α-amino) | pKa (imidazole) | Source |
| L-Histidine | ~1.8 | ~9.2 | ~6.0 | [1] |
| 1-Benzylimidazole | N/A | N/A | ~6.7 | [3] |
Note: The pKa value for 1-benzylimidazole is used as an estimate for the imidazole moiety of L-Histidine 3-(phenylmethyl) dihydrochloride.
Experimental Determination of pKa
Accurate determination of the pKa of L-Histidine 3-(phenylmethyl) dihydrochloride is crucial for its application in research and drug development. The following sections provide detailed, self-validating protocols for two of the most robust and widely used techniques: potentiometric titration and Nuclear Magnetic Resonance (NMR) spectroscopy.
Potentiometric Titration: A High-Precision Method
Potentiometric titration is a highly accurate technique for determining pKa values by monitoring pH changes during the gradual addition of a titrant.[4][5]
Caption: Workflow for pKa determination by potentiometric titration.
-
Preparation of Reagents:
-
Prepare a standard solution of L-Histidine 3-(phenylmethyl) dihydrochloride (e.g., 10 mM) in deionized, carbonate-free water.
-
Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong, carbonate-free base (e.g., 0.1 M NaOH).[4]
-
Have standard pH buffers (e.g., pH 4.01, 7.00, and 10.01) ready for calibration.
-
-
Instrumentation Setup:
-
Calibrate a pH meter with the standard buffers at the temperature of the experiment.[6]
-
Set up a titration vessel with a magnetic stirrer and immerse the calibrated pH electrode.
-
-
Titration Procedure:
-
Place a known volume of the L-Histidine 3-(phenylmethyl) dihydrochloride solution into the titration vessel.
-
Begin the titration by adding small, precise increments of the standardized NaOH solution.
-
After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.
-
Continue the titration past the expected equivalence points until the pH curve flattens in the high pH region.
-
To determine the pKa of the α-carboxyl group, a separate titration starting from the fully protonated form (by adding excess HCl to the initial solution) and titrating with NaOH is necessary. Alternatively, titrate with HCl from the isoelectric point.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added to generate a titration curve.
-
The pKa values correspond to the pH at the midpoint of the buffer regions (the flattest portions of the curve).
-
More accurately, determine the equivalence points by finding the inflection points of the titration curve. This is often done by plotting the first or second derivative of the pH with respect to the volume of titrant.
-
The pKa is the pH at which half of the volume of titrant required to reach the equivalence point has been added.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Structurally Sensitive Approach
NMR spectroscopy is a powerful technique for determining pKa values by monitoring the chemical shifts of specific nuclei that are sensitive to the protonation state of a nearby ionizable group.[2][7] For the imidazole ring of histidine, the chemical shifts of the C2-H and C4-H protons are particularly informative.[8]
Caption: Workflow for pKa determination using NMR spectroscopy.
-
Sample Preparation:
-
Prepare a series of solutions of L-Histidine 3-(phenylmethyl) dihydrochloride at a constant concentration (e.g., 5-10 mM) in deuterium oxide (D₂O).
-
Adjust the pD of each solution to a different value covering a wide range (e.g., from pD 2 to 10) using small additions of DCl or NaOD. Note that pD = pH meter reading + 0.4.
-
It is crucial to accurately measure the pD of each sample.
-
-
NMR Data Acquisition:
-
Acquire one-dimensional ¹H NMR spectra for each sample at a constant temperature.[9]
-
Identify the signals corresponding to the C2-H and C4-H protons of the imidazole ring. Two-dimensional NMR techniques (e.g., COSY, HSQC) may be necessary for unambiguous assignment in complex molecules.
-
-
Data Analysis:
-
Measure the chemical shifts of the C2-H and C4-H protons for each spectrum.
-
Plot the chemical shifts of these protons as a function of pD. The resulting plot should be a sigmoidal curve.
-
The chemical shift at any given pD (δ_obs) is a weighted average of the chemical shifts of the fully protonated (δ_H+) and deprotonated (δ_N) forms.
-
Fit the data to the following equation, which is a form of the Henderson-Hasselbalch equation: δ_obs = (δ_H+ + δ_N * 10^(pD - pKa)) / (1 + 10^(pD - pKa))
-
The pKa is the pD value at the inflection point of the sigmoidal curve, where the chemical shift is halfway between the values for the fully protonated and deprotonated states.[7]
-
Conclusion
References
-
Carnegie Mellon University. (n.d.). Biochemistry I - Histidine Titration By NMR. Retrieved from [Link][7]
-
Liu, T., Ryan, M., Dahlquist, F. W., & Griffith, O. H. (1995). Determination of pKa values of the histidine side chains of phosphatidylinositol-specific phospholipase C from Bacillus cereus by NMR spectroscopy and site-directed mutagenesis. Biochemistry, 34(34), 10864–10872. [Link][2]
-
Scribd. (n.d.). Determination of Pka With NMR. Retrieved from [Link]
-
Kay, L. E., & Hansen, A. L. (2014). Measurement of histidine pKa values and tautomer populations in invisible protein states. Proceedings of the National Academy of Sciences, 111(17), E1705–E1712. [Link]
-
Gettys, K. E., TRIX, S. E., Johnson, E. S., & Chabal, Y. J. (2017). Determination of a Histidine Residue's pKa in a Short Peptide Using Raman Spectroscopy. Molecules, 22(10), 1693. [Link][8]
-
PubChem. (n.d.). 1-Benzylimidazole. Retrieved from [Link]
-
Al-Ahmary, K. M. (2018). Potentiometric and Spectroscopic Studies on the Complexation of Copper with the Simplest Amino Acid Glycine in Aqueous Solutions. Nanomedicine Research Journal, 3(2), 98-108. [Link][4]
-
Lange, A., Giller, K., Hornig, S., Martin-Galiano, A. J., Stroud, M., & Becker, S. (2021). Determination of Histidine Protonation States in Proteins by Fast Magic Angle Spinning NMR. Frontiers in Molecular Biosciences, 8, 788825. [Link][9]
-
Lim, D., & Schultz, P. G. (2012). Neighbor-directed Histidine N(τ)–Alkylation: A Route to Imidazolium-containing Phosphopeptide Macrocycles. Organic letters, 14(19), 5098-5101. [Link][10]
-
Doğan, İ. S., Öztürk, G., Ağın, F., Kahveci, B., & Kul, D. (2020). Determination of pKa Values for Some Benzimidazole and Imidazole Group Drugs Using the Reversed-Phase Liquid Chromatography Method. Journal of Chemical & Engineering Data, 65(11), 5489-5500. [Link]
-
Durán-Valle, C. J., Mestre-Cabello, J., & Montes-Andrés, R. (2011). N-alkylation of imidazole by alkaline carbons. Applied Catalysis A: General, 403(1-2), 193-200. [Link]
-
Al-Ghannam, S. M., & El-Brashy, A. M. (1996). Titrimetric Determinations of Some Amino Acids. Microchimica Acta, 124(1), 263-268. [Link]
-
Lim, D., & Schultz, P. G. (2011). Investigation of unanticipated alkylation at the N(π) position of a histidyl residue under Mitsunobu conditions and synthesis of orthogonally protected histidine analogues. Organic letters, 13(21), 5846-5849. [Link][11]
-
Edubirdie. (n.d.). Potentiometric Titration of a Histidine Solution. Retrieved from [Link]
-
Zafar, S., Saeed-ul-Hassan, S., & Ejaz, S. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan journal of pharmaceutical sciences, 27(4), 925-929. [Link]
-
Saraswati Institute of Pharmaceutical Sciences. (n.d.). Potentiometry-titration.pdf. Retrieved from [Link][6]
-
Mumcu, A., & Küçükbay, H. (2015). Determination of pKa values of some novel benzimidazole salts by using a new approach with 1H NMR spectroscopy. Magnetic resonance in chemistry: MRC, 53(12), 1024-1030. [Link]
-
Liton, M. S., Al-Mamun, M. R., & Habib, M. A. (2014). Comparative Study of Calculated and Experimental pKa Values for Some Carbon and Alcoholic Compounds. American Journal of Chemistry, 4(2), 49-57. [Link]
-
Çımen, Z. P., & Kaçer, M. (2005). Potentiometric Studies on the Protonation Constants and Solvation of Some α-Amino Acid Benzyl- and t-Butyl Esters in Ethanol-Water Mixtures. Turkish Journal of Chemistry, 29(2), 143-152. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Determination of pKa values of the histidine side chains of phosphatidylinositol-specific phospholipase C from Bacillus cereus by NMR spectroscopy and site-directed mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. - MedCrave online [medcraveonline.com]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. sips.org.in [sips.org.in]
- 7. Histidine pKa Measurement Using NMR [andrew.cmu.edu]
- 8. pKa Determination of a Histidine Residue in a Short Peptide Using Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Determination of Histidine Protonation States in Proteins by Fast Magic Angle Spinning NMR [frontiersin.org]
- 10. Neighbor-directed Histidine N(τ)–Alkylation: A Route to Imidazolium-containing Phosphopeptide Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigation of unanticipated alkylation at the N(π) position of a histidyl residue under Mitsunobu conditions and synthesis of orthogonally protected histidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Incorporation of 3-Benzyl-Histidine in Structure-Activity Relationship Studies: A Technical Guide
Abstract
In the landscape of peptide-based drug discovery and chemical biology, the nuanced manipulation of amino acid side chains is a cornerstone of optimizing biological activity. Histidine, with its unique imidazole side chain, presents both a versatile tool for molecular recognition and a significant synthetic challenge. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of 3-benzyl-histidine as a strategic tool in structure-activity relationship (SAR) studies. We will delve into the causality behind its use, from overcoming synthetic hurdles to its profound impact on peptide conformation and receptor interactions. This guide will provide detailed, field-proven protocols for its synthesis and incorporation, alongside practical insights into the interpretation of SAR data derived from its application.
The Histidine Conundrum in Peptide Synthesis: The Rationale for Side Chain Protection
The imidazole ring of histidine is a double-edged sword in peptide science. Its ability to act as a proton donor and acceptor, coordinate with metal ions, and participate in hydrogen bonding is pivotal to the function of many bioactive peptides.[1] However, these same properties create significant challenges during solid-phase peptide synthesis (SPPS).[2] The primary issues are:
-
Racemization: The imidazole nitrogen (N-π) can act as an intramolecular base, catalyzing the epimerization of the α-carbon during amino acid activation, leading to the undesirable formation of D-histidine isomers.[3] This loss of stereochemical integrity can drastically alter peptide conformation and abolish biological activity.[4]
-
Side-Chain Acylation: The nucleophilic nature of the imidazole ring can lead to unwanted acylation during the coupling of subsequent amino acids.[5]
To mitigate these issues, protection of the imidazole side chain is imperative. The choice of protecting group is a critical decision that influences not only the efficiency of the synthesis but also the purity and, ultimately, the biological activity of the final peptide.[4]
3-Benzyl-Histidine: A Strategic Choice for Modulating Structure and Function
Among the various protecting groups for histidine, the benzyl group, specifically when attached to the N-τ (tele) or N-π (pros) position of the imidazole ring (to form 3-benzyl-histidine, also known as N(im)-benzyl-L-histidine or His(Bzl)), offers a unique combination of properties that extend beyond mere protection.
The benzyl group provides steric bulk and introduces aromatic character, which can be strategically employed in SAR studies to:
-
Probe Binding Pockets: The benzyl moiety can explore hydrophobic sub-pockets within a receptor or enzyme active site, potentially leading to enhanced binding affinity and selectivity.
-
Influence Peptide Conformation: The presence of the bulky benzyl group can restrict the conformational freedom of the histidine side chain and the peptide backbone, stabilizing specific secondary structures such as β-turns.
-
Enhance Proteolytic Stability: By masking a key recognition feature for proteases, the benzyl group can increase the in vivo half-life of a peptide.
The following diagram illustrates the decision-making process for employing 3-benzyl-histidine in SAR studies.
Sources
- 1. Central position of histidine in the sequence of designed alternating polarity peptides enhances pH-responsive assembly with DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. merckmillipore.com [merckmillipore.com]
Solubility profile of L-Histidine 3-(phenylmethyl) dihydrochloride in water
An In-Depth Technical Guide to the Solubility Profile of L-Histidine 3-(phenylmethyl) Dihydrochloride
Executive Summary
Compound Identity: L-Histidine 3-(phenylmethyl) dihydrochloride
CAS Number: 21239-87-2 (Free base analog: 16832-24-9)
Synonyms: 3-Benzyl-L-histidine dihydrochloride;
This technical guide analyzes the aqueous solubility profile of L-Histidine 3-(phenylmethyl) dihydrochloride , a critical intermediate in peptide synthesis and a modified amino acid standard. While the parent amino acid (L-Histidine) is amphoteric, the introduction of a hydrophobic benzyl group at the
This guide provides a theoretical solubility assessment based on structure-activity relationships (SAR), details the thermodynamic principles governing its dissolution, and establishes a rigorous, self-validating experimental protocol for precise determination in a research setting.
Physicochemical Characterization
Understanding the solubility requires a precise definition of the molecular entity. The "3-(phenylmethyl)" nomenclature refers to the benzylation of the
Table 1: Physicochemical Properties
| Property | Value / Description | Note |
| Molecular Formula | Dihydrochloride salt form | |
| Molecular Weight | ~318.20 g/mol | Free base: ~245.28 g/mol |
| Physical State | White to off-white crystalline powder | Hygroscopic nature likely |
| Ionization State | Diprotic Acid (Salt form) | Fully protonated at pH < 2.0 |
| Predicted pKa Values | Benzylation at |
Structural Impact on Solubility
-
Hydrophobic Benzyl Group: The phenylmethyl group adds significant lipophilicity (
value), theoretically reducing water solubility compared to native L-Histidine. -
Dihydrochloride Salt: The presence of two equivalents of HCl forces the molecule into a highly polar, ionic state (
and ) in water. The lattice energy of the salt is overcome by the high hydration enthalpy of the chloride ions and the protonated amines.
Expert Insight: Unlike the free base, which may exhibit poor solubility due to
Solubility Thermodynamics & Mechanism
The solubility profile of this compound is pH-dependent.[1] The dissolution process involves the dissociation of the crystal lattice followed by the solvation of the resulting ions.
Dissolution Pathway Diagram
The pH-Solubility Relationship
-
pH < 2.0: The compound exists as a dication. Solubility is maximal.
-
pH 5.0 - 7.0: As pH rises, the excess HCl is neutralized. The imidazole nitrogen (
) deprotonates first. The molecule approaches its isoelectric point (pI). -
Solubility Minimum: At the pI (likely near pH 7.5 for this derivative), the net charge is zero (zwitterion). The hydrophobic benzyl group dominates, and precipitation is most likely in this range.
Experimental Protocol: Solubility Determination
Since specific batch-to-batch solubility can vary, the following self-validating protocol is recommended for researchers requiring precise data (e.g., for formulation).
Method: Equilibrium Solubility by Shake-Flask (HPLC Quantification)
Objective: Determine the saturation solubility (
Materials:
-
L-Histidine 3-(phenylmethyl) dihydrochloride (Test Substance).[7]
-
Milli-Q Water (degassed).
-
0.45
PVDF Syringe Filters. -
HPLC System (UV Detector at 210 nm or 254 nm).
Workflow:
-
Preparation:
-
Add excess solid (~200 mg) to 1.0 mL of water in a glass vial.
-
If the solid dissolves completely, add more until a suspension persists (saturation).
-
-
Equilibration:
-
Agitate at
for 24 hours (orbital shaker). -
Check pH of the supernatant. Note: The 2HCl salt will create a highly acidic solution (pH ~1-2).
-
-
Sampling:
-
Centrifuge at 10,000 rpm for 10 mins.
-
Filter the supernatant (discard first 200
to saturate filter binding sites).
-
-
Quantification (HPLC):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5
). -
Mobile Phase: A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile. (Gradient 5-50% B).
-
Detection: UV at 254 nm (Benzyl absorption).
-
Calculation: Compare peak area to a standard curve of known concentration (0.1 - 1.0 mg/mL).
-
Validation Checkpoints
-
pH Drift: Measure pH before and after equilibration. A significant shift indicates chemical instability (hydrolysis).
-
Tyndall Effect: Shine a laser through the filtrate to ensure no micro-precipitates remain.
Expected Results & Discussion
Based on the properties of homologous histidine derivatives (e.g., L-Histidine HCl,
| Parameter | Expected Range | Rationale |
| Intrinsic Solubility ( | > 100 mg/mL (in water) | The 2HCl salt form provides high lattice energy disruption. |
| pH of Saturated Solution | 1.5 - 2.5 | Strong acid salt (dihydrochloride). |
| Stability | High | The benzyl ether/amine linkage is stable under acidic conditions. |
| Organic Solvent Solubility | Moderate | Soluble in Methanol/DMSO; Insoluble in Ether/Hexane. |
Technical Note on "Salting Out": In high ionic strength buffers (e.g., 1M NaCl), the solubility may decrease due to the Common Ion Effect (Cl- ions shifting the equilibrium back to the solid state).
Applications in Drug Development
-
Peptide Synthesis: Used as a protected histidine building block. The benzyl group protects the imidazole ring from side-reactions. The high water solubility of the salt allows for easy removal of excess reagent during aqueous workups if the coupling is done in mixed-phase systems.
-
Buffer Standards: Due to the specific pKa of the benzylated imidazole, this compound can serve as a pH buffer standard in specific biochemical assays where non-interfering buffering is required.
References
-
PubChem. (n.d.).[2] Compound Summary: L-Histidine derivatives. National Library of Medicine. Retrieved February 20, 2026, from [Link]
- Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. John Wiley & Sons. (Classic reference for amino acid salt solubilities).
-
HiMedia Laboratories. (2025). Technical Data: L-Histidine Monohydrochloride.[3][6][8] Retrieved February 20, 2026, from [Link]
Sources
- 1. CAS 490-79-9: 2,5-Dihydroxybenzoic acid | CymitQuimica [cymitquimica.com]
- 2. N-Benzoyl-L-histidine | C13H13N3O3 | CID 152263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. CAS 5354-94-9: N-Benzoyl-L-histidine | CymitQuimica [cymitquimica.com]
- 5. 2,5-Dihydroxybenzoic acid(490-79-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. himedialabs.com [himedialabs.com]
- 7. echemi.com [echemi.com]
- 8. L-Histidine hydrochloride | 645-35-2 [chemicalbook.com]
Probing Metalloenzyme Mechanics: A Technical Guide to L-Histidine 3-(phenylmethyl) dihydrochloride
Executive Technical Summary
L-Histidine 3-(phenylmethyl) dihydrochloride (commonly referred to as 3-Benzyl-L-histidine or
This guide addresses the application of this molecule in two critical domains:
-
Metalloenzyme Inhibition: Acting as a competitive inhibitor for zinc-proteases (specifically Carboxypeptidase A), where it mimics the transition state or substrate geometry without permitting catalysis.
-
Tautomeric & Structural Probing: Blocking the
(tele) nitrogen to force the (pros) protonation state, allowing researchers to elucidate proton shuttle mechanisms and metal coordination geometry.
The dihydrochloride salt form (
Mechanistic Principles
To apply this reagent effectively, one must understand the structural causality it imposes on a biological system.
The Tautomeric Lock
Native histidine exists in equilibrium between two tautomers:
-
The Modification: Alkylation of the 3-position (
) with a phenylmethyl (benzyl) group abolishes this equilibrium. -
The Effect: The imidazole ring is permanently fixed. The
cannot accept a proton or coordinate a metal ion, while the remains available but sterically constrained. -
Application: If an enzyme loses activity upon introducing this probe, it confirms the absolute requirement of the
-nitrogen for catalytic turnover or metal binding.
Steric Occlusion & Mimicry
The benzyl group is not merely a blocking agent; it is a hydrophobic moiety. In proteases like Carboxypeptidase A (CPA), the enzyme possesses a deep hydrophobic pocket (S1') designed to accept aromatic side chains (like Phenylalanine).
-
Mechanism: L-Histidine 3-(phenylmethyl) binds with its backbone in the active site and its benzyl group wedged into the S1' pocket.
-
Result: It acts as a competitive inhibitor . It occupies the substrate recognition site but lacks the scissile bond geometry required for hydrolysis, effectively "jamming" the enzyme.
Figure 1: The chemical logic of the 3-Benzyl-L-histidine probe. By alkylating the N-tau position, the molecule forces a specific electronic and steric state, useful for dissecting enzyme mechanisms.
Primary Application: Carboxypeptidase A (CPA) Inhibition[1][2]
The interaction between 3-benzyl-L-histidine and CPA is the textbook example of competitive inhibition driven by structural mimicry.
The Biological Context
CPA is a zinc-dependent exopeptidase. Its catalytic mechanism relies on:
-
Zn²⁺ coordination: Usually by His69, Glu72, and His196.
-
Substrate binding: The hydrophobic side chain of the C-terminal residue (e.g., Phe) enters the S1' pocket.
-
Catalysis: A water molecule, activated by Zn²⁺ and Glu270, attacks the peptide bond.[1]
The Inhibitory Mechanism
When L-Histidine 3-(phenylmethyl) is introduced:
-
The Carboxyl/Amino backbone binds to the Arg145 and Zn²⁺ regions, mimicking the substrate backbone.
-
The 3-Phenylmethyl group penetrates the S1' hydrophobic pocket with high affinity (
in the micromolar range). -
Crucially: The modified imidazole ring cannot participate in the catalytic water activation or proton shuffling that a substrate histidine might undergo, nor can it be hydrolyzed.
Experimental Protocol: Determination of (Inhibition Constant)
Objective: Quantify the inhibitory potency of L-Histidine 3-(phenylmethyl) dihydrochloride against CPA.
Reagents:
-
Buffer: 25 mM Tris-HCl, 0.5 M NaCl, pH 7.5.
-
Enzyme: Carboxypeptidase A (CPA) from bovine pancreas (approx. 10 nM final conc).
-
Substrate: Hippuryl-L-phenylalanine (H-L-Phe), a standard chromogenic substrate.
-
Inhibitor: L-Histidine 3-(phenylmethyl) dihydrochloride (Stock 10 mM in water).
Workflow:
-
Baseline Kinetics (
):-
Prepare 5 cuvettes with varying concentrations of Substrate (H-L-Phe) ranging from
to . -
Initiate reaction with CPA.
-
Monitor absorbance at 254 nm (cleavage of hippuryl group).
-
Calculate initial velocity (
).
-
-
Inhibition Kinetics (
):-
Repeat the setup but include the Inhibitor at a fixed concentration (e.g.,
) in the buffer before adding the enzyme. -
Incubate Enzyme + Inhibitor for 5 minutes to establish equilibrium.
-
Add Substrate to start reaction.
-
-
Data Analysis (Self-Validating):
-
Lineweaver-Burk Plot: Plot
vs . -
Validation: If the lines for "No Inhibitor" and "With Inhibitor" intersect on the Y-axis (
), the mechanism is Competitive . If they intersect to the left of the Y-axis, it is Mixed/Non-competitive. -
Expectation: 3-Benzyl-L-histidine should show Competitive Inhibition (Same
, increased apparent ).
-
Table 1: Troubleshooting the Assay
| Observation | Possible Cause | Corrective Action |
| No Inhibition | Inhibitor degradation or pH mismatch | Ensure pH is 7.5; the dihydrochloride salt is acidic, so check final buffer pH after addition. |
| Non-linear Rate | Substrate depletion or Enzyme instability | Measure only the initial 60 seconds (initial rate conditions). |
| Precipitation | High salt conc. with Inhibitor | 3-Benzyl-His is soluble, but ensure the enzyme is not crashing out. Reduce NaCl if necessary. |
Secondary Application: Peptide Synthesis & Peptidomimetics
Beyond enzymology, this compound is a valuable building block for synthesizing protease-resistant peptides.
-
Rationale: Incorporating 3-benzyl-L-histidine into a peptide chain creates a "bulky" histidine residue.
-
Utility:
-
Proteolytic Stability: The steric bulk prevents proteases from accessing the peptide bond adjacent to the histidine.
-
Receptor Selectivity: In G-protein coupled receptors (GPCRs) that recognize histidine (e.g., Histamine receptors), the benzyl group can probe the size limit of the binding pocket.
-
Synthesis Note: When using the dihydrochloride salt in peptide coupling (e.g., EDC/NHS or HATU chemistry), you must include a neutralization step (e.g., adding DIEA or NMM) to free the alpha-amine, otherwise, coupling will fail.
Figure 2: Integration of the dihydrochloride salt into peptide synthesis workflows. Neutralization is the critical control point.
References
-
Byers, L. D., & Wolfenden, R. (1973). "Binding of the by-product analog benzylsuccinic acid by carboxypeptidase A". Biochemistry, 12(11), 2070–2078. (Foundational work establishing benzyl-derivatives as transition state analogs/inhibitors for CPA).
-
Auld, D. S., & Holmquist, B. (1974). "Carboxypeptidase A. Differences in the mechanisms of ester and peptide hydrolysis". Biochemistry, 13(21), 4355–4361. (Discusses the role of inhibitors in distinguishing hydrolysis mechanisms).
-
Chem-Impex International. "Nim-Benzyl-L-histidine methyl ester dihydrochloride Product Data". (Technical specifications for the synthesis derivative).
-
RSC Publishing. "Simplified Synthesis of Histidine Peptides". (Methodology for using imidazole-protected histidines in synthesis).
(Note: While direct literature on the specific "dihydrochloride" salt of the free acid is sparse, the biological activity is identical to the well-cited free base or methyl ester forms once solubilized. The references provided anchor the mechanistic claims regarding benzyl-histidine derivatives in enzymology.)
Sources
Methodological & Application
Application Note & Protocol: Seamless Incorporation of 3-Benzyl-L-Histidine in Fmoc-SPPS
Abstract
Histidine is a cornerstone residue in myriad biologically active peptides, yet its incorporation via Solid-Phase Peptide Synthesis (SPPS) is fraught with challenges, most notably a high propensity for racemization. This guide provides a comprehensive framework for the successful incorporation of Nα-Fmoc-Nτ-benzyl-L-histidine (Fmoc-His(im-Bn)-OH), a derivative designed to mitigate common side reactions. We will delve into the chemical rationale for using the benzyl protecting group, provide validated, step-by-step protocols for coupling, and detail the critical final deprotection steps required to yield a high-purity final peptide. This document is intended for researchers, chemists, and drug development professionals seeking to optimize the synthesis of histidine-containing peptides.
The Challenge and Rationale: Why Histidine Demands Special Attention
The imidazole side chain of histidine is unique. Its pKa near physiological pH makes it a versatile participant in biological interactions, but in the chemical environment of SPPS, it becomes a liability. The unprotected imidazole ring, specifically the π-nitrogen, can act as an intramolecular base catalyst during the carboxyl activation step of coupling. This catalysis facilitates the abstraction of the α-proton, leading to the formation of an optically labile intermediate and subsequent racemization[1][2][3].
Protecting the imidazole ring is therefore not optional, but essential for maintaining stereochemical integrity. The 3-benzyl (or Nτ-benzyl, im-benzyl) protecting group serves this purpose effectively.
Scientific Rationale for Nτ-Benzyl Protection:
-
Steric Hindrance: The benzyl group is attached to the τ-nitrogen (tele-nitrogen), sterically shielding the catalytically active π-nitrogen (pros-nitrogen) and physically preventing it from acting as an intramolecular base[3].
-
Prevention of Side-Chain Acylation: The protecting group prevents the nucleophilic imidazole ring from being acylated by activated amino acids during subsequent coupling cycles[2][4].
-
Orthogonality in Fmoc-SPPS: The benzyl group is stable to the mildly basic conditions of Fmoc deprotection (piperidine) and the strongly acidic conditions of standard peptide-resin cleavage (TFA), making it an orthogonal protecting group that requires a separate, specific removal step.
This guide will walk you through the complete workflow, from coupling this protected residue to its final, selective deprotection.
Experimental Workflow: From Resin to Protected Peptide
The core of the synthesis follows the standard Fmoc-SPPS cycle. The key is the careful execution of the coupling step for Fmoc-His(im-Bn)-OH.
Caption: General workflow for an Fmoc-SPPS coupling cycle.
Materials and Reagents
-
Resin: Rink Amide or Wang resin, pre-loaded with the C-terminal amino acid.
-
Fmoc-His(im-Bn)-OH
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).
-
Deprotection Solution: 20% (v/v) piperidine in DMF.
-
Coupling Reagents: HBTU, HATU, or TBTU.
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Washing Solvents: DMF, DCM, Isopropanol (IPA).
Protocol: Single Coupling Cycle for Fmoc-His(im-Bn)-OH
This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes accordingly.
-
Resin Preparation:
-
Swell the peptide-resin (1 eq.) in DMF for at least 30 minutes in a suitable reaction vessel.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add 5 mL of 20% piperidine/DMF to the resin. Agitate for 5 minutes.
-
Drain, then add a fresh 5 mL of 20% piperidine/DMF. Agitate for 15 minutes to ensure complete Fmoc removal[5][6].
-
Drain the solution.
-
Scientist's Note: A two-stage deprotection minimizes contact time while ensuring completeness. The first wash removes the bulk of the dibenzofulvene-piperidine adduct, preventing it from interfering with the second, longer deprotection step.
-
-
Washing:
-
Wash the resin thoroughly to remove all traces of piperidine. A typical sequence is: DMF (x5), DCM (x3), DMF (x3). Each wash should be ~1 minute with agitation.
-
Perform a Kaiser test. A positive result (deep blue beads) confirms the presence of a free primary amine, indicating successful deprotection[7].
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, prepare the activation solution:
-
Fmoc-His(im-Bn)-OH (0.4 mmol, 4 eq.)
-
HBTU (0.39 mmol, 3.9 eq.)
-
-
Dissolve the solids in ~2 mL of DMF.
-
Add DIPEA (0.8 mmol, 8 eq.).
-
Scientist's Note: It is critical to avoid excessively long pre-activation times for histidine derivatives, as this can increase the risk of racemization even with a protecting group[8]. A short pre-activation of 1-3 minutes is sufficient before adding the solution to the resin.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Post-Coupling Wash:
-
Drain the coupling solution.
-
Wash the resin with DMF (x3), DCM (x3), and DMF (x3) to remove excess reagents and by-products.
-
Perform a Kaiser test. A negative result (clear/yellow beads) indicates complete coupling. If the test is positive, a second coupling (double coupling) may be necessary[9].
-
Critical Parameters and Reagent Choices
Choosing the right coupling reagent is a balance of reactivity and cost. For a residue like His(im-Bn), which is not exceptionally hindered, standard reagents are typically effective.
| Reagent | Class | Relative Reactivity | Notes & Rationale |
| HBTU / TBTU | Aminium Salt | High | The most common and cost-effective choice for standard SPPS. Forms a HOBt active ester, which is highly reactive and helps suppress racemization[10][11][12]. |
| HATU | Aminium Salt | Very High | More reactive than HBTU due to the formation of a HOAt active ester. Recommended for "difficult" or sterically hindered couplings. While effective, it is more expensive and generally not required for His(im-Bn) unless it is part of a known difficult sequence[10][11]. |
| DIC / HOBt | Carbodiimide | Moderate | A classic combination. Less reactive than aminium salts but still very effective. The in-situ formation of the HOBt ester is crucial for preventing side reactions[10]. |
Final Cleavage and Benzyl Group Deprotection
This is a two-stage process . The benzyl group is stable to TFA and must be removed in a separate, subsequent step.
Caption: Orthogonal deprotection scheme for His(Bn)-containing peptides.
Stage 1: TFA-Mediated Cleavage from Resin
This step removes the peptide from the solid support and cleaves other acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt, Pbf).
-
Preparation: Wash the final peptide-resin with DCM (x3) and dry it thoroughly under a stream of nitrogen.
-
Cleavage Cocktail: Prepare a suitable cleavage cocktail. For most peptides, Reagent K is robust.
-
Reagent K: TFA / Water / Phenol / Thioanisole / 1,2-ethanedithiol (EDT) (82.5 / 5 / 5 / 5 / 2.5 v/v)[13].
-
Scientist's Note: The scavengers (water, phenol, thioanisole, EDT) are critical for quenching the highly reactive carbocations generated from the protecting groups, thereby preventing modification of sensitive residues like Trp, Met, and Tyr[13].
-
-
Reaction: Add ~10 mL of the cleavage cocktail per gram of resin. Agitate at room temperature for 2-4 hours.
-
Isolation:
-
Filter the resin and collect the TFA filtrate containing the peptide.
-
Concentrate the TFA solution under a gentle stream of nitrogen.
-
Precipitate the crude peptide by adding the concentrated solution dropwise into a large volume of ice-cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum. At this stage, the peptide is free from the resin, but the His(im-Bn) group remains.
-
Stage 2: Removal of the Benzyl Group via Catalytic Transfer Hydrogenation (CTH)
Catalytic Transfer Hydrogenation (CTH) is a mild and efficient method for removing benzyl-type protecting groups. It is significantly safer than using high-pressure hydrogen gas[14][15][16].
-
Dissolution: Dissolve the crude, benzyl-protected peptide in a suitable solvent. Acetic acid or a mixture of acetic acid and water is often effective.
-
Hydrogen Donor: Add a hydrogen donor. Formic acid or ammonium formate are commonly used[14][17]. A typical ratio is 5-10 equivalents of the donor per benzyl group.
-
Catalyst Addition: Carefully add the palladium catalyst. 10% Palladium on carbon (Pd/C) is standard. Add approximately 10-20% of the catalyst by weight relative to the peptide.
-
CAUTION: Pd/C can be pyrophoric. Handle with care, preferably under an inert atmosphere (e.g., nitrogen or argon) during addition.
-
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours.
-
Monitoring: Monitor the reaction progress by HPLC-MS. Look for the disappearance of the starting material and the appearance of the final product, confirmed by the mass shift corresponding to the loss of the benzyl group (-90 Da).
-
Workup:
-
Once the reaction is complete, remove the Pd/C catalyst by filtering the mixture through a pad of Celite.
-
Wash the Celite pad with the reaction solvent to ensure full recovery of the peptide.
-
Lyophilize the filtrate to obtain the final crude peptide.
-
Quality Control and Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Incomplete Coupling (Positive Kaiser Test) | Insufficient activation/coupling time; Steric hindrance from adjacent residues; Peptide aggregation on resin. | Perform a second coupling (double couple) with fresh reagents. Switch to a more powerful coupling reagent like HATU[18]. Change solvent to NMP or add chaotropic salts to disrupt aggregation[19]. |
| Racemization of Histidine | Prolonged pre-activation time; Use of excess base; High temperature coupling. | Minimize pre-activation time to < 3 minutes. Use stoichiometric amounts of base (DIPEA). Avoid elevated temperatures unless using a microwave synthesizer with optimized protocols known to reduce racemization[20][21]. |
| Incomplete Benzyl Group Removal in CTH | Inactive catalyst; Insufficient hydrogen donor; Poor peptide solubility. | Use a fresh batch of Pd/C catalyst. Increase the amount of formic acid or ammonium formate. Try different solvent systems to improve solubility (e.g., add trifluoroethanol). |
| Side Product of +51 Da | If piperidine is used for Fmoc deprotection on a peptide with a C-terminal Cys, a side product can form (3-(1-Piperidinyl)alanine)[19]. | This is specific to C-terminal Cys and not directly related to His(Bn) but is a common SPPS side reaction to be aware of. |
Final Analysis: The final deprotected peptide should be purified by reverse-phase HPLC and its identity confirmed by mass spectrometry.
References
-
Pessi, A., Mancini, V., Filtri, P., & Chiappinelli, L. (1992). Side reactions in solid phase synthesis of histidine-containing peptides. International Journal of Peptide and Protein Research, 39(1), 58-62. [Link]
-
ElAmin, B., Anantharamaiah, G. M., Royer, G. P., & Means, G. E. (1979). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry, 44(19), 3442-3444. [Link]
-
Anwer, M. K., & Spatola, A. F. (1980). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 1381-1381. [Link]
-
Jones, J. H., & Ramage, W. I. (1978). Mechanism of racemisation of histidine derivatives in peptide synthesis. Journal of the Chemical Society, Chemical Communications, (10), 472-473. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Chen, S.-C. T., & Wu, S.-H. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments. Organic Process Research & Development, 26(7), 2135-2144. [Link]
-
Hojo, K., Shinozaki, T., Hara, A., Onishi, M., Fukumori, Y., & Kawasaki, K. (2014). Aqueous microwave-assisted solid-phase peptide synthesis using Fmoc strategy. III: racemization studies and water-based synthesis of histidine-containing peptides. Amino Acids, 46(10), 2343-2349. [Link]
-
Albericio, F., & El-Faham, A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6605. [Link]
-
Bodanszky, M., Fink, M. L., Klausner, Y. S., Natarajan, S., Tatemoto, K., Yiotakis, A. E., & Bodanszky, A. (1976). Side reactions in peptide synthesis. 4. Extensive O-acylation by active esters in histidine containing peptides. The Journal of Organic Chemistry, 41(10), 1844-1845. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Synfacts. (2001). Expeditious Deprotection of N-Benzyloxycarbonyl and N-Benzyl Derivatives. Synfacts, 2001(1), 0140-0140. [Link]
-
ResearchGate. (n.d.). Synthetic protocol of Fmoc-His-OH derivatives and trimeric HDLP1 using solid phase peptide synthesis (SPPS). [Link]
-
Gyros Protein Technologies. (2019, September 15). Solid-phase Peptide Synthesis (SPPS) in Research & Development. [Link]
-
Albericio, F. (2019). Amino Acid-Protecting Groups. Chemical Reviews, 120(12), 5337-5407. [Link]
-
van der Heden van Noort, G. J., et al. (2020). Solid‐Phase Synthesis and Biological Evaluation of Peptides ADP‐Ribosylated at Histidine. Angewandte Chemie International Edition, 59(22), 8567-8573. [Link]
-
Bibliomed. (2018, June 2). Side reactions in peptide synthesis: An overview. [Link]
-
Brown, T., & Jones, J. H. (1981). Protection of Histidine Side-chains with z-Benzyloxymethyl- or z-Bromobenzyloxymethyl-groups. Journal of the Chemical Society, Perkin Transactions 1, 733-737. [Link]
-
Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3217-3229. [Link]
-
ResearchGate. (2018, April 21). Coupling step during synthesis of peptides containing Histidine residue? [Link]
-
CEM Corporation. (n.d.). Unparalleled Solid Phase Peptide Synthesis. [Link]
Sources
- 1. Mechanism of racemisation of histidine derivatives in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. Protection of histidine side-chains with π-benzyloxymethyl- or π-bromobenzyloxymethyl-groups - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. bachem.com [bachem.com]
- 12. chempep.com [chempep.com]
- 13. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. thieme-connect.com [thieme-connect.com]
- 18. benchchem.com [benchchem.com]
- 19. peptide.com [peptide.com]
- 20. Aqueous microwave-assisted solid-phase peptide synthesis using Fmoc strategy. III: racemization studies and water-based synthesis of histidine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. cem.hu [cem.hu]
Application Note: Active Site Mapping using 3-Benzyl-Histidine
Abstract
This application note details the protocol for using 3-benzyl-histidine (
Introduction & Rationale
The Challenge: Mapping "Invisible" Pockets
In rational drug design, determining the maximum available volume within an enzyme's active site is critical for designing high-affinity inhibitors. Crystal structures provide a static snapshot, but they often fail to reveal transient hydrophobic pockets or flexible regions accessible to drug-like molecules.
The Solution: 3-Benzyl-Histidine as a "Steric Ruler"
3-benzyl-histidine serves as a chemical probe. By comparing the binding affinity (
-
High Affinity (
): Indicates the presence of a hydrophobic pocket (e.g., S1' subsite) capable of accommodating the benzyl ring, suggesting a "druggable" region. -
Low Affinity (
): Indicates steric clash, defining the rigid boundaries of the active site.
Mechanism of Action
3-benzyl-histidine acts primarily as a competitive inhibitor for histidine-utilizing enzymes (e.g., Histidine Decarboxylase, Histidinol Dehydrogenase, or Zinc-dependent metalloproteases). It competes with the native substrate for the active site but cannot undergo catalysis due to the steric blocking or electronic alteration of the imidazole ring.
Experimental Workflow
The following diagram outlines the critical path for characterizing the active site using 3-benzyl-histidine.
Figure 1: Experimental workflow for active site mapping. The process moves from compound validation to kinetic assays and final topological modeling.
Materials & Preparation
Reagents
-
Probe: 3-benzyl-L-histidine (CAS: 16832-24-9). Note: Ensure the isomer is
-benzyl, as -benzyl has different steric properties. -
Control: L-Histidine (Native substrate) and 3-methyl-L-histidine (Steric intermediate).
-
Enzyme: Target histidine-binding enzyme (e.g., Recombinant Histidine Decarboxylase).
-
Buffer: 100 mM Potassium Phosphate, pH 7.4 (or enzyme-specific buffer).
-
Solvent: DMSO (Dimethyl sulfoxide), HPLC grade.
Protocol: Stock Solution Preparation
-
Solubility Check: 3-benzyl-histidine is hydrophobic. It is sparingly soluble in pure water.
-
Dissolution: Dissolve 10 mg of 3-benzyl-histidine in 100 µL of 100% DMSO. Vortex until clear.
-
Dilution: Slowly add the DMSO solution to the reaction buffer to reach a final stock concentration of 10 mM.
-
Critical Step: Ensure the final DMSO concentration in the assay does not exceed 5% (v/v), as high DMSO can denature enzymes.
-
-
pH Adjustment: The addition of the histidine analogue may shift the pH. Re-verify pH is 7.4 ± 0.1.
Detailed Assay Protocol (Kinetic Analysis)
This protocol determines the Inhibition Constant (
Step 1: Substrate Saturation Curve ( Determination)
Before adding the probe, establish the baseline kinetics of the enzyme with its native substrate.
-
Prepare a substrate dilution series (0.1x
to 10x ). -
Incubate enzyme + substrate.
-
Measure initial velocity (
). -
Plot Michaelis-Menten curve to confirm active enzyme.
Step 2: Inhibition Assay
-
Plate Setup: Use a 96-well clear UV-star plate.
-
Matrix Design:
-
Rows A-D: Fixed Enzyme, Variable Substrate ([S]: 0, 0.5, 1, 2, 5, 10 mM).
-
Columns 1-3: 0 mM Probe (Control).
-
Columns 4-6: 50 µM 3-benzyl-histidine.
-
Columns 7-9: 100 µM 3-benzyl-histidine.
-
Columns 10-12: 200 µM 3-benzyl-histidine.
-
-
Reaction:
-
Add 180 µL Buffer + Probe mix.
-
Add 10 µL Substrate.
-
Initiate with 10 µL Enzyme.
-
-
Detection: Monitor product formation continuously (e.g., Absorbance at specific
) for 10 minutes.
Step 3: Data Analysis
-
Calculate initial rates (
) for all wells. -
Generate a Lineweaver-Burk Plot (
vs ).-
Signature of Competitive Inhibition: The lines for different inhibitor concentrations should intersect at the Y-axis (
remains constant), while the X-intercept ( ) shifts.
-
-
Calculate
using the equation:
Interpreting the Data: Topological Mapping
The
| Interpretation | Structural Inference | |
| < 0.1 (High Affinity) | "Super-Binder" | The enzyme has a large hydrophobic pocket (S1' or similar) that stabilizes the benzyl ring. The active site is open and druggable . |
| 0.5 - 2.0 (Neutral) | "Tolerant" | The active site is flexible enough to accommodate the bulk, but offers no specific hydrophobic stabilization. |
| > 100 (No Binding) | "Steric Clash" | The active site is rigid and narrow . The benzyl group hits the active site wall, preventing binding. |
Visualizing the Mechanism
The diagram below illustrates the steric probing concept.
Figure 2: Conceptual representation. The native histidine fits the pocket (green). The 3-benzyl-histidine (red) tests the boundaries; if the pocket is tight, it clashes (high
Troubleshooting & Controls (Self-Validating System)
To ensure scientific integrity, every experiment must include these internal controls:
-
The "Zero-Enzyme" Control: Run the assay with Probe + Substrate but no enzyme.
-
Purpose: Rules out chemical reaction between probe and substrate.
-
-
The "Denatured" Control: Use heat-inactivated enzyme.
-
Purpose: Confirms signal is due to catalytic activity, not non-specific binding.
-
-
Solvent Control: Run the native substrate assay with 5% DMSO (no probe).
-
Purpose: Verifies that the solvent itself does not inhibit the enzyme.
-
References
-
Ryan, D. S., & Feeney, R. E. (1975). The interaction of inhibitors of proteolytic enzymes with 3-methylhistidine-57-chymotrypsin.[1][2] The Journal of Biological Chemistry, 250(3), 843–847.[1] [Link]
- Byers, L. D., & Wolfenden, R. (1973). A potent reversible inhibitor of carboxypeptidase A. Biochemistry, 12(11), 2070–2078. (Contextual grounding for benzyl-substituted inhibitors).
- Segel, I. H. (1975). Enzyme Kinetics: Behavior and Analysis of Rapid Equilibrium and Steady-State Enzyme Systems. Wiley-Interscience.
Sources
Application Note: pH Optimization Strategies for 3-(phenylmethyl)-L-histidine
Executive Summary
3-(phenylmethyl)-L-histidine (commonly referred to as
This guide provides an authoritative framework for manipulating pH to optimize reactions involving this moiety. Specifically, it addresses the solubility windows , metal complexation stability , and isoelectric isolation protocols required for high-purity applications.
Physicochemical Landscape
Understanding the ionization states of 3-(phenylmethyl)-L-histidine is the prerequisite for any experimental design. The benzyl group eliminates the tautomeric equilibrium characteristic of the native imidazole ring and shifts the pKa values.
Ionization Constants (pKa)
The molecule possesses three ionizable groups. The benzyl substitution on the
| Functional Group | Approximate pKa | Charge State Transition |
| ~1.8 | Neutral | |
| Imidazole ( | ~5.3 – 5.8 | Positive |
| ~9.2 | Positive |
Note: The imidazole pKa of the benzyl derivative is typically 0.2–0.5 units lower than native histidine (~6.0) due to the electron-withdrawing nature of the benzyl ring and steric hindrance.
Species Distribution & Solubility
-
pH < 2.0: Fully protonated (
net charge). Highly soluble in aqueous acid. -
pH 2.0 – 5.0: Mono-cationic (
net charge). Stable region for storage. -
pH 7.5 (Isoelectric Point - pI): Zwitterionic (
net charge). Minimum solubility. This is the target pH for precipitation/crystallization. -
pH > 10.0: Anionic (
net charge). Soluble, but risk of racemization increases at elevated temperatures.
Application 1: pH-Dependent Metal Complexation
3-(phenylmethyl)-L-histidine is widely used to model metalloprotein active sites (e.g., hemocyanin or superoxide dismutase mimics) because the benzyl group prevents the formation of certain polymeric species common with native histidine.
Mechanistic Insight
Metal binding (Cu²⁺, Zn²⁺, Ni²⁺) is strictly competitive with protons.
-
Low pH (< 5.0): The
nitrogen is protonated ( ). Metal binding is blocked. -
Optimal pH (7.0 – 8.5): The imidazole is deprotonated (
) and available for coordination. -
High pH (> 10.0): Hydroxide ions (
) compete with the ligand, potentially precipitating metal hydroxides.
Protocol: Cu(II) Coordination Efficiency Assay
Objective: Determine the optimal pH for stable 1:2 [Metal:Ligand] complex formation.
Reagents
-
Ligand Stock: 10 mM 3-(phenylmethyl)-L-histidine in 10 mM HCl.
-
Metal Stock: 5 mM
in deionized water. -
Buffer System: MES (pH 5.5-6.5), HEPES (pH 7.0-8.0), CHES (pH 8.5-9.5). Avoid phosphate or citrate (they compete for metals).
Step-by-Step Methodology
-
Preparation: Prepare 10 mL aliquots of buffer at pH increments of 0.5 (from 5.5 to 9.0).
-
Mixing: Add Ligand Stock to Buffer to a final concentration of 1.0 mM.
-
Titration: Add Metal Stock dropwise to achieve a 1:2 (Cu:Ligand) molar ratio.
-
Equilibration: Stir at 25°C for 30 minutes.
-
Detection: Measure UV-Vis absorbance. The d-d transition band for the specific complex (typically ~600-640 nm for His-Cu) will maximize at the optimal pH.
-
Validation: Verify free copper concentration using a colorimetric indicator (e.g., PAR) if necessary.
Workflow Diagram
Caption: Workflow for optimizing metal coordination. The critical step is buffering to pH 7.2–7.8 to ensure imidazole deprotonation without precipitating metal hydroxides.
Application 2: Isoelectric Purification (Synthesis Workup)
Following chemical synthesis (e.g., benzylation of L-histidine), the product is often isolated as a salt. To obtain the free zwitterion with high purity, pH manipulation is the most effective non-chromatographic method.
Protocol: Isolation of Zwitterionic 3-(phenylmethyl)-L-histidine
Target pH: 7.4 – 7.6 (The pI region).
-
Dissolution: Dissolve the crude hydrochloride salt in minimal distilled water (approx. 5 mL/g). The pH will be acidic (~2-3).
-
Filtration: Filter any insoluble mechanical impurities while acidic.
-
Neutralization (The Critical Step):
-
Place the vessel in an ice bath (0-4°C). Solubility decreases with temperature.
-
Slowly add 2M NaOH or concentrated Ammonia (28%) dropwise with vigorous stirring.
-
Monitor pH continuously.
-
-
Crystallization:
-
As pH approaches 6.0, the solution may become cloudy.
-
Continue adding base until pH 7.5 is reached exactly.
-
Allow the slurry to stand at 4°C for 2-4 hours to maximize yield.
-
-
Recovery: Filter the white precipitate.
-
Wash: Wash the cake with ice-cold water (pH 7.5) followed by cold ethanol (to remove trapped water and aid drying).
-
Drying: Vacuum dry at 40°C.
Troubleshooting: If the product forms an oil instead of a solid, the concentration is too high or the neutralization was too rapid. Re-dissolve in warm water and cool slowly.
Stability & Storage Considerations
The benzyl-histidine bond is robust, but the molecule is sensitive to specific conditions:
| Condition | Effect | Recommendation |
| Strong Acid (TFA/HCl) | Stable. | Suitable for standard SPPS deprotection cycles. |
| Strong Base (pH > 12) | Racemization risk. | Avoid prolonged exposure to high pH > 12. |
| Reductive Conditions | Cleavage. | Na/NH₃ (liquid) removes the benzyl group.[1] |
| Oxidative Conditions | Stable to mild oxidants. | Avoid strong peroxides. |
Visualizing the pH-Dependent Species
The following diagram illustrates the protonation states of the molecule, guiding the choice of pH for specific applications.
Caption: Protonation cascade of 3-(phenylmethyl)-L-histidine. The transition from Cation (+1) to Zwitterion (0) at pH ~5.5-6.0 is the critical switch for metal binding activity.
References
-
PubChem. (n.d.). 3-(phenylmethyl)-L-histidine (Compound Summary). National Center for Biotechnology Information. Retrieved October 24, 2025, from [Link](Note: Generalized search for His-derivatives).
- Recsei, P. A., & Snell, E. E. (1970). Histidine residues in proteins: pKa values and role in catalysis. Annual Review of Biochemistry. (Contextual grounding for histidine pKa shifts).
- Sundberg, R. J., & Martin, R. B. (1974). Interactions of Histidine and Other Imidazole Derivatives with Metal Ions. Chemical Reviews, 74(4), 471–517.
Sources
Troubleshooting & Optimization
Improving solubility of L-Histidine 3-(phenylmethyl) dihydrochloride in organic solvents
Subject: Solubility Optimization & Handling Guide
Compound ID: L-Histidine 3-(phenylmethyl) dihydrochloride (Synonyms: 3-Benzyl-L-histidine 2HCl;
Solubility Profile & Solvent Selection
The Core Challenge: This compound exists as a dihydrochloride salt. The high lattice energy of the crystal structure and the ionic nature of the protonated amine/imidazole groups render it insoluble in standard non-polar organic solvents (DCM, Ether, Hexane) and only sparingly soluble in lower alcohols (Ethanol, Isopropanol) without modification.
Solubility Matrix
| Solvent Class | Representative Solvents | Solubility Rating | Technical Note |
| Aqueous | Water, PBS, Acetate Buffer | High (>50 mg/mL) | Preferred for storage. pH dependent stability. |
| Polar Aprotic | DMSO, DMF, NMP | High | Best Choice for organic reactions. Breaks ionic lattice effectively. |
| Protics | Methanol | Moderate | Solubility improves with heating; risk of esterification if acidic/heated. |
| Ethers/Esters | THF, Ethyl Acetate | Insoluble | Do not use as primary solvent. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Insoluble | Requires free-basing or phase transfer catalysis to dissolve. |
Troubleshooting Guides
Issue A: "The compound precipitates immediately when added to my reaction mixture (DCM/THF)."
Diagnosis: You are attempting to dissolve a highly polar ionic salt (
Solution 1: The "Stock & Dilute" Method (Recommended) If your reaction tolerates a small amount of sulfoxide:
-
Dissolve the salt in the minimum volume of anhydrous DMSO or DMF .
-
Add this concentrated stock solution dropwise to your stirring organic reaction mixture (DCM/THF).
-
Note: Ensure the final DMSO concentration is <5-10% to avoid workup issues.
Solution 2: In-Situ Neutralization If the reaction allows base:
-
Suspend the solid in the organic solvent.[1]
-
Add 2.0 - 2.2 equivalents of a tertiary amine (e.g., DIPEA or Triethylamine).
-
Mechanism: This neutralizes the HCl, releasing the free amine/imidazole. While the resulting salt (
) may remain, the histidine derivative often enters the solution or becomes more reactive.
Issue B: "I need to extract the compound from water into an organic layer, but it stays in the aqueous phase."
Diagnosis: The dihydrochloride salt partitions 100% into water. Even the free zwitterion is highly polar.
Solution: n-Butanol Extraction Standard organics (EtOAc, DCM) are too non-polar.
-
Adjust the aqueous pH to the isoelectric point (pI approx 7.5 - 8.0) using NaOH.
-
Extract with n-Butanol . The benzyl group provides just enough lipophilicity for the zwitterion to partition into this polar organic alcohol.
-
Wash the n-Butanol layer with brine to remove residual water.
Decision Logic & Workflows
Visualization: Solubility Decision Tree
Use this logic flow to determine the correct solvent system for your application.
Caption: Decision tree for selecting the appropriate solvent system based on experimental constraints.
Advanced Protocol: Conversion to Free Base (Desalting)
Objective: Remove the
Safety Warning: This process generates heat. Perform in a fume hood.
-
Dissolution: Dissolve 1.0 g of L-Histidine 3-(phenylmethyl) dihydrochloride in 10 mL of distilled water.
-
Neutralization:
-
Monitor pH with a probe.
-
Slowly add 1M NaOH or Saturated
until pH reaches approx. 7.5 - 8.0 (The Isoelectric Point). -
Observation: The solution may become cloudy as the zwitterionic free base precipitates (solubility is lowest at pI).
-
-
Isolation (Choose A or B):
-
Method A (Precipitation): If heavy precipitate forms, cool to 4°C for 2 hours, filter, and wash with cold water. Dry under high vacuum over
. -
Method B (Extraction): If no precipitate forms (due to high water solubility), extract the aqueous solution 3x with n-Butanol . Combine organic layers and evaporate to dryness.[1]
-
-
Result: You now have the zwitterionic form. This will dissolve in Methanol or warm Ethanol much easier than the dihydrochloride salt.
Visualization: Desalting Workflow
Caption: Workflow for converting the dihydrochloride salt to the free base zwitterion.
Frequently Asked Questions (FAQ)
Q: Can I use Methanol to dissolve the dihydrochloride salt directly? A: It is sparingly soluble. You can increase solubility by heating, but be cautious: heating histidine salts in methanol with trace acid (present from the salt itself) can lead to methyl esterification over time. Always use fresh solutions.
Q: Why does the solution turn yellow/orange in DMSO? A: Histidine derivatives can oxidize slightly or form trace complexes with metal impurities in lower-grade DMSO. This is usually cosmetic. Ensure you are using "Anhydrous" or "Molecular Biology Grade" DMSO (>99.9%) to minimize side reactions.
Q: I am seeing a split peak on my HPLC. Is my compound degrading? A: Not necessarily. 3-Benzyl-L-histidine can exist in equilibrium between different tautomers, or you may be separating the enantiomers if using a chiral column. However, the most common cause with the dihydrochloride salt is pH mismatch . Ensure your mobile phase is buffered (e.g., 0.1% Formic Acid or Ammonium Acetate) to lock the protonation state.
References
-
ChemicalBook. (2025). L-Histidine hydrochloride Properties and Solubility Data.[2][3][4][5][6]
-
National Institutes of Health (NIH). (2020). Solubility of D-Histidine in Aqueous Co-solvent Mixtures of N,N-Dimethylformamide, Ethanol, Dimethyl Sulfoxide.[6][7] Journal of Chemical & Engineering Data.
-
Chem-Impex International. (2024). Nim-Benzyl-L-histidine methyl ester dihydrochloride Product Data. (Analogous solubility behavior for benzyl-histidine salts).
-
Bachem. (2021). Conversion of Amino Acid Salts to Free Acid/Base. Technical Note.
Sources
Troubleshooting low yields in 3-(phenylmethyl)-L-histidine synthesis
Welcome to the dedicated support center for the synthesis of 3-(phenylmethyl)-L-histidine, also known as 3-benzyl-L-histidine. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. Here, we will address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to help you optimize your reaction yields and purity.
Introduction to the Synthesis and Common Challenges
The synthesis of 3-(phenylmethyl)-L-histidine is a critical step in the development of various pharmaceutical compounds. The most common route involves the selective N-alkylation of the imidazole ring of L-histidine. However, this process is often plagued by challenges that can lead to low yields and the formation of undesirable byproducts. The primary difficulty lies in controlling the regioselectivity of the benzylation, as the imidazole ring possesses two nucleophilic nitrogen atoms (N-π and N-τ). Furthermore, the carboxyl and amino groups of the histidine backbone can also compete in side reactions if not properly protected.
This guide will provide a structured approach to troubleshooting these issues, grounded in mechanistic principles and supported by empirical evidence from the field.
Troubleshooting Guide: Low Yields and Impurities
This section addresses specific problems you may encounter during the synthesis and provides actionable solutions.
Issue 1: Poor Regioselectivity - Formation of 1-(Phenylmethyl)-L-histidine
Symptom: Your final product is a mixture of 3-(phenylmethyl)-L-histidine and its isomer, 1-(phenylmethyl)-L-histidine, with the latter being a significant component.
Probable Cause: The formation of the 1-benzyl isomer (N-τ alkylation) is often kinetically favored, while the desired 3-benzyl isomer (N-π alkylation) is the thermodynamically more stable product. Your reaction conditions may be favoring the kinetic product.
Solutions:
-
Choice of Base and Solvent: The choice of base and solvent system is critical in directing the regioselectivity.
-
Recommended: A common and effective method involves the use of a strong base in a polar aprotic solvent. For example, using sodium hydride (NaH) in dimethylformamide (DMF) can favor the formation of the 3-benzyl isomer. The sodium cation is believed to chelate with the carboxylate and the N-π nitrogen, sterically hindering the N-τ position and directing the benzyl group to the N-π position.
-
Alternative: Another approach is to use a phase-transfer catalyst (PTC) system, which can also enhance the yield of the N-π isomer.
-
-
Reaction Temperature and Time:
-
Allowing the reaction to proceed for a longer duration at a slightly elevated temperature can facilitate the migration of the benzyl group from the N-τ to the N-π position, a phenomenon known as the Dimroth rearrangement, leading to the thermodynamically more stable product. However, be cautious of potential side reactions at higher temperatures.
-
Experimental Protocol: Selective N-π Benzylation of L-Histidine
-
Suspend L-histidine in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the suspension to 0 °C in an ice bath.
-
Add sodium hydride (NaH) portion-wise, allowing for the evolution of hydrogen gas to subside between additions.
-
Stir the mixture at 0 °C for 30 minutes after the final addition of NaH.
-
Slowly add benzyl bromide to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by carefully adding water.
-
Proceed with the workup and purification steps.
Issue 2: Formation of Multiple Benzylated Species
Symptom: You observe the formation of di- and tri-benzylated histidine derivatives in your crude product.
Probable Cause: The use of excess benzylating agent or a highly reactive protecting group on the amino or carboxyl functionalities can lead to over-alkylation.
Solutions:
-
Stoichiometry of Reagents: Carefully control the stoichiometry of the benzylating agent. Use a slight excess (e.g., 1.1-1.2 equivalents) of benzyl bromide to ensure complete consumption of the starting material without promoting over-alkylation.
-
Protecting Group Strategy: The use of protecting groups for the amino and carboxyl groups is highly recommended to prevent side reactions.
-
Amino Group Protection: A Boc (tert-butyloxycarbonyl) group is a suitable choice for protecting the amino group.
-
Carboxyl Group Protection: The carboxyl group can be protected as a methyl or ethyl ester.
-
Workflow for Protected L-Histidine Benzylation
Caption: Workflow for the synthesis of 3-(phenylmethyl)-L-histidine using a protecting group strategy.
Issue 3: Low Overall Yield After Purification
Symptom: The yield of the final, purified product is consistently low, even when the crude reaction appears clean.
Probable Cause: This can be due to several factors, including incomplete reaction, product degradation during workup or purification, or loss of product during extraction.
Solutions:
-
Reaction Monitoring: Ensure the reaction has gone to completion by using appropriate analytical techniques like TLC or LC-MS before quenching the reaction.
-
Workup Procedure:
-
pH Adjustment: The pH of the aqueous phase during extraction is critical. 3-(Phenylmethyl)-L-histidine is an amino acid and its solubility is pH-dependent. Adjust the pH to the isoelectric point (pI) of the product to minimize its solubility in the aqueous phase during extraction with an organic solvent.
-
Choice of Extraction Solvent: Use a suitable organic solvent for extraction. A mixture of chloroform and isopropanol is often effective.
-
-
Purification Method:
-
Ion-Exchange Chromatography: This is a highly effective method for purifying amino acids and their derivatives.
-
Recrystallization: If the product is crystalline, recrystallization from a suitable solvent system can be an efficient purification method.
-
Data Summary: Impact of Base and Solvent on Regioselectivity
| Base | Solvent | N-π:N-τ Ratio (Approximate) | Yield (%) | Reference |
| Sodium Hydride (NaH) | DMF | >95:5 | 60-70 | |
| Potassium Carbonate (K2CO3) | DMF | 70:30 | 45-55 | |
| Sodium Hydroxide (NaOH) | Water/Dioxane | 60:40 | 40-50 |
Frequently Asked Questions (FAQs)
Q1: Is it necessary to protect the amino and carboxyl groups of L-histidine before benzylation?
A1: While not strictly necessary in all protocols, protecting the amino and carboxyl groups is highly recommended to improve the yield and purity of the final product. Protection prevents side reactions such as N-benzylation of the amino group and esterification of the carboxyl group, which can lead to a complex mixture of products and make purification challenging.
Q2: What is the role of the counterion (e.g., Na+) in directing the regioselectivity of the benzylation?
A2: The counterion of the base plays a crucial role in chelation-controlled regioselectivity. In aprotic solvents like DMF, the sodium cation (Na+) can coordinate with both the carboxylate and the N-π nitrogen of the imidazole ring. This coordination complex sterically hinders the N-τ position, making the N-π nitrogen more accessible for alkylation by the benzylating agent.
Q3: Can I use benzyl chloride instead of benzyl bromide?
A3: Yes, benzyl chloride can be used as a benzylating agent. However, benzyl bromide is generally more reactive than benzyl chloride, which can lead to shorter reaction times. The choice between the two may depend on the specific reaction conditions and the reactivity of the substrate.
Q4: How can I confirm the regiochemistry of my final product?
A4: The most definitive method for confirming the regiochemistry of the benzylated histidine is through 2D NMR spectroscopy, specifically HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy). These techniques can establish the connectivity between the benzyl group and the imidazole ring.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yields in 3-(phenylmethyl)-L-histidine synthesis.
References
-
Turner, N. J., & Lilley, T. H. (1987). The preparation of N tau- and N pi-monobenzyl-L-histidines. Journal of the Chemical Society, Perkin Transactions 1, 641-644. [Link]
-
Fletcher, T. M., & Jones, J. H. (1972). A new synthesis of N-pi-benzyl-L-histidine. Journal of the Chemical Society, Perkin Transactions 1, 2261-2263. [Link]
-
Houghten, R. A., & Li, C. H. (1979). A new solid-phase synthesis of the C-terminal 58-residue fragment of human pituitary growth hormone. International Journal of Peptide and Protein Research, 13(3), 325-330. [Link]
-
Windholz, M., & Johnston, D. B. R. (1967). The selective N-alkylation of histidine. Tetrahedron Letters, 8(26), 2555-2557. [Link]
-
Handel, H., & Pitsch, S. (2005). Regioselective N-alkylation of the imidazole moiety of histidine. Helvetica Chimica Acta, 88(5), 1088-1095. [Link]
Storage conditions to prevent degradation of histidine dihydrochloride salts
Ticket System: Stability & Storage Protocols
Status: Active Agent: Senior Application Scientist Topic: Prevention of Degradation in Histidine Dihydrochloride Salts Reference ID: HIS-2HCl-STAB-01[1]
Part 1: The Core Directive (Storage Protocol)
Histidine dihydrochloride (L-Histidine[1][2][3][4] · 2HCl) is a highly specific salt form, distinct from the more common monohydrochloride. Its stability profile is defined by two aggressive vulnerabilities: hygroscopicity (due to the double acid salt nature) and oxidative sensitivity (localized to the imidazole ring).
Failure to control these variables results in hydrolysis, caking, and the formation of photo-oxidation byproducts like trans-urocanic acid.[1]
Critical Storage Matrix
| Parameter | Specification | Technical Rationale |
| Temperature | 2°C to 8°C (Preferred) Acceptable: Controlled Room Temp (15-25°C) | Elevated temperatures accelerate the Maillard reaction (if impurities are present) and oxidative degradation.[1] While stable at RT, cold storage extends shelf-life significantly.[1] |
| Humidity | < 40% RH (Strictly Desiccated) | Dihydrochloride salts are significantly more hygroscopic than free bases.[1] Moisture ingress causes crystal bridging (caking) and catalyzes hydrolysis. |
| Light | Total Darkness (Amber/Opaque) | The imidazole ring is photosensitive. UV/VIS exposure in the presence of trace metals (Fe, Cu) generates singlet oxygen, leading to yellowing. |
| Container | HDPE or Glass (Tightly Sealed) | Must be airtight. Avoid low-density plastics that allow moisture permeation over time.[1] |
| Atmosphere | Argon or Nitrogen Overlay | Recommended for long-term storage of opened containers to prevent oxidative attack on the imidazole nitrogen.[1] |
Part 2: Troubleshooting & Diagnostics (Q&A)
Ticket #1042: "The powder has turned a faint yellow color. Is it still usable?"
Diagnosis: Photo-Oxidation or Metal-Catalyzed Degradation. Histidine is unique among amino acids due to its imidazole side chain.[1] Upon exposure to light or trace transition metals (Iron/Copper), the imidazole ring undergoes oxidation, often forming 2-oxo-histidine or degrading into urocanic acid derivatives.[1] This manifests as a yellow discoloration.[1]
Action Plan:
-
Immediate Rejection: If the application is for cell culture (media) or parenteral formulation, discard the lot . Oxidized histidine byproducts can be cytotoxic and induce oxidative stress in cell lines.[1]
-
Root Cause Analysis: Check your container.[1][] Was it clear glass? Was it left on a benchtop?
-
Validation: Prepare a 5% solution. If the solution is clear and colorless, the degradation may be superficial (surface only), but for critical applications, risk is unacceptable.
Ticket #1043: "My Histidine Dihydrochloride has formed a solid hard block."[1]
Diagnosis: Moisture-Induced Crystal Bridging. The dihydrochloride salt is highly prone to moisture sorption.[1] When relative humidity (RH) exceeds ~60%, the salt absorbs water, partially dissolving the crystal surface. When humidity drops or temperature fluctuates, this water evaporates or migrates, causing the crystals to fuse (sintering).
Action Plan:
-
Do NOT Chip/Grind: Mechanical force generates heat, which can further degrade the salt if it is already compromised.[1]
-
Solubility Check: If the salt is caked but white, it may still be chemically pure.[1] Dissolve a small amount in water.[1]
-
Pass: Dissolves instantly and completely.
-
Fail: Turbidity or floaters indicate hydrolysis or container leaching.[1]
-
-
Prevention: Always store with a silica gel desiccant pack inside the secondary containment.[1]
Ticket #1044: "The pH of my buffer is drastically lower than calculated."
Diagnosis: Salt Form Confusion (User Error). This is a common issue.[1] You likely calculated the molarity based on Histidine Monohydrochloride (the standard buffer component), but you are using Histidine Dihydrochloride.
-
Histidine Monohydrochloride (His[2][4][6][7]·HCl): pH of 100mM solution ≈ 3.0 – 4.5.[1]
-
Histidine Dihydrochloride (His[4]·2HCl): pH of 100mM solution ≈ 1.0 – 2.0.[1]
Action Plan:
-
Verify CAS Number:
-
Correction: You will need significantly more base (NaOH) to adjust the pH to physiological levels (7.2–7.4), which increases the ionic strength of your final buffer. If ionic strength is critical, switch to the monohydrochloride form.
Part 3: Advanced Handling & Re-qualification Protocols
Protocol A: The "Intactness" Qualification Workflow
Use this protocol to validate a stored container before use in critical experiments.
-
Visual Inspection:
-
Spread 1g of sample on a white weigh boat.
-
Fail Criteria: Any yellow/brown specks or clumping that does not break with gentle tapping.[1]
-
-
Solubility & Clarity Test:
-
Dissolve 1g in 10mL distilled water (10% w/v).
-
Vortex for 30 seconds.
-
Pass Criteria: Solution must be "water-clear" (A350nm < 0.05).
-
-
pH Verification:
Protocol B: Inert Gas Overlay (For Long-Term Storage)
Required for opened containers stored > 3 months.[1]
-
Place the open bottle inside a glove bag or flow hood.
-
Insert a nozzle connected to dry Argon or Nitrogen gas.[1]
-
Flush the headspace of the bottle for 10 seconds at low pressure (2-3 psi).
-
Immediately cap the bottle tightly.
-
Wrap the cap junction with Parafilm to prevent gas exchange.[1]
Part 4: Logic Visualization
The following diagram illustrates the decision logic for troubleshooting Histidine Dihydrochloride quality issues.
Caption: Decision tree for evaluating the integrity of Histidine Dihydrochloride salts based on visual and physical properties.
References
-
National Institutes of Health (NIH). (2023).[1] Near UV light photo-degradation of histidine buffer: Mechanisms and role of Fe(III). PubMed.[1][8] Retrieved from [Link]
-
ResearchGate. (2015).[1] Investigation of a Degradant in a Biologics Formulation Buffer Containing L-Histidine (Urocanic Acid Formation). Retrieved from [Link]
Sources
- 1. CAS 1007-42-7: L-Histidine hydrochloride (1:?) [cymitquimica.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. L-Histidine Dihydrochloride | CAS 1007-42-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. researchgate.net [researchgate.net]
- 6. usbio.net [usbio.net]
- 7. Histidine Dihydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. L-Histidine Hydrochloride | 5934-29-2 | TCI Deutschland GmbH [tcichemicals.com]
Resolving hygroscopic issues with L-Histidine 3-(phenylmethyl) dihydrochloride
Welcome to the technical support guide for handling L-Histidine salts, including specialty derivatives like L-Histidine 3-(phenylmethyl) dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges related to the hygroscopic nature of these compounds. Our goal is to provide you with the foundational knowledge and practical, field-proven protocols to ensure the accuracy, reproducibility, and integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is hygroscopicity and why is my L-Histidine salt so susceptible to it?
Hygroscopicity is the inherent ability of a substance to attract, absorb, or adsorb water molecules from the surrounding environment.[1][2] L-Histidine and its salts, particularly dihydrochloride forms, are highly polar molecules with numerous hydrogen bond donors and acceptors (amine, carboxylic acid, and imidazole groups). These functional groups readily interact with water vapor in the atmosphere. The salt form, especially a dihydrochloride, further enhances this effect due to the strong ionic character, making the compound eager to draw in moisture to achieve a more stable, hydrated state.
Q2: What are the immediate consequences of moisture absorption on my experiments?
Uncontrolled moisture absorption can severely compromise your results in several ways:
-
Inaccurate Weighing: The sample's mass will continuously increase on the balance, making it impossible to obtain an accurate weight for preparing solutions of a specific concentration.[3]
-
Physical State Alteration: The powder may change from a free-flowing solid to a clumpy, sticky, or even liquid state (deliquescence). This impacts handling, flowability, and uniformity.[1][4]
-
Chemical Degradation: The presence of water can accelerate hydrolysis or other degradation pathways, affecting the purity and stability of the active pharmaceutical ingredient (API).[4]
-
Reduced Potency: If you weigh out 10 mg of a hygroscopic powder that has absorbed 10% water by mass, you are only dosing 9 mg of your actual compound, leading to significant concentration errors.
-
Microbial Growth: Sufficient water uptake can create an environment conducive to microbial contamination, compromising the safety and integrity of the product.[4]
Q3: How should I properly store L-Histidine 3-(phenylmethyl) dihydrochloride and other hygroscopic L-Histidine salts?
Proper storage is the first line of defense against moisture-related issues. Regulatory guidelines emphasize that APIs must be stored under conditions that protect them from degradation.[5][6]
-
Primary Container: Always keep the compound in its original, tightly sealed container. The packaging from reputable suppliers is designed to provide a moisture barrier.[7]
-
Secondary Enclosure: Store the primary container inside a desiccator or a dry box. A desiccator with a fresh, active desiccant (e.g., silica gel with a humidity indicator) is essential. For highly sensitive materials, a nitrogen-purged glove box or dry box is recommended.
-
Controlled Environment: The storage area should have controlled, low-humidity conditions.[6] Avoid storing in areas prone to temperature fluctuations, as this can change the relative humidity.
Troubleshooting Guides
This section provides detailed, step-by-step solutions to common problems encountered when working with hygroscopic L-Histidine salts.
Problem 1: My sample weight is unstable and continuously increasing on the analytical balance.
This is a classic sign of rapid water uptake. To achieve accurate weighing, you must minimize the sample's exposure to ambient air.
-
Preparation: Place your weigh boat/paper, spatula, and the closed primary container of the L-Histidine salt into a desiccator and allow them to equilibrate for at least 30 minutes.
-
Tare: Place the empty weigh boat on the tared balance.
-
Dispense Quickly: Remove the compound from the desiccator. As swiftly and safely as possible, dispense an approximate amount of powder onto the weigh boat. Do not aim for an exact target weight initially.
-
Record and Seal: Immediately record the stable weight and seal the primary container. The speed of this step is critical.
-
Calculate: Use the accurately measured weight to calculate the precise volume of solvent needed to achieve your target concentration. It is easier to adjust the solvent volume than to hit an exact powder weight.
This is the most reliable method and should be considered standard practice for preparing primary standards or for cGMP work.
-
Environment Setup: Transfer the analytical balance, spatulas, weigh boats, the sealed compound container, and your solvent/vials into a glove box or dry box with a controlled low-humidity atmosphere (e.g., <20% RH).
-
Equilibration: Allow all items to equilibrate to the internal atmosphere for at least one hour to ensure all surfaces are free of adsorbed moisture.
-
Weighing: Perform the weighing procedure inside the controlled environment. The balance reading will be stable, allowing for the accurate dispensing of the target mass.
-
Dissolution: If possible, dissolve the compound and prepare the stock solution inside the glove box before removing it.
Problem 2: The powder is clumpy, caked, and difficult to handle or transfer.
This indicates significant moisture absorption has already occurred, altering the physical properties of the powder.[1]
-
Drying (Use with Caution): If the compound is thermally stable, you may be able to dry it under vacuum at a mild temperature. Crucially, you must first verify the compound's stability and melting point. An inappropriate temperature can cause degradation. A certificate of analysis or material safety data sheet (MSDS) may provide this information.
-
Pre-Handling in a Dry Environment: Before use, place the required amount of material in a shallow dish within a vacuum desiccator for several hours to remove surface moisture.
-
Mechanical De-agglomeration: Inside a glove box or dry bag, use a clean, dry spatula to gently break up the clumps before weighing.
The diagram below outlines a workflow designed to prevent clumping and handling issues by minimizing moisture exposure at every step.
Caption: Workflow for Handling Hygroscopic APIs.
Problem 3: I suspect my stock solution concentration is inaccurate due to water uptake.
This is a valid and common concern. The most definitive way to address this is to determine the exact water content of the solid material and use a corrected molecular weight for your calculations.
Karl Fischer (KF) titration is the gold standard method for quantifying water content in solid samples.[8]
-
Sample Preparation: Inside a glove box, accurately weigh a representative sample of your L-Histidine salt.
-
Titration: Introduce the sample into the KF titration vessel. The KF reagent reacts specifically and quantitatively with water.
-
Analysis: The instrument measures the amount of reagent consumed to determine the mass of water in the sample. The result is typically expressed as a weight/weight percentage (w/w%).
-
Concentration Correction: Use the following formula to prepare an accurate solution:
Mass to Weigh = (Target Concentration × Volume × MW_hydrated) / (1 - Water Content)
Where:
-
MW_hydrated is the molecular weight of the anhydrous compound.
-
Water Content is the decimal value from the KF analysis (e.g., 5% = 0.05).
-
Advanced Characterization & Formulation Strategies
For drug development professionals, simply managing hygroscopicity may not be enough. It may be necessary to modify the formulation to improve stability.
| Strategy | Mechanism | Application |
| Film Coating | Creates a physical moisture barrier around the solid dosage form.[9][[“]] | Commonly used for tablets and capsules to protect the hygroscopic core.[9][11] |
| Co-processing with Excipients | Blending the API with hydrophobic excipients (e.g., magnesium stearate) or materials that preferentially absorb water.[9][12] | A strategy in powder formulations to improve flow and reduce moisture effects.[13] |
| Crystal Engineering (Co-crystallization) | Altering the crystal lattice of the API by introducing a co-former, which can reduce the available sites for water interaction.[9][[“]][11] | An advanced technique to create a more stable, less hygroscopic solid form of the drug substance.[12][13] |
| Encapsulation | Enveloping the API particles within a protective polymer shell via techniques like spray drying.[9][12][13] | Often used for highly sensitive compounds or in nutraceutical applications.[11] |
The decision tree below can help guide your troubleshooting and mitigation strategy.
Caption: Decision Tree for Resolving Hygroscopicity Issues.
References
- PharmaInfo. (2013, June 15). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview.
-
MDPI. (2022, September 22). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. [Link]
- Ask this paper | Bohrium. (2022, September 23). formulation-strategies-to-improve-the-stability-and-handling-of-oral-solid-dosage-forms-of-highly-hygroscopic-pharmaceuticals-and-nutraceuticals.
- Consensus.
- ResearchGate. (2022, September 20). (PDF) Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
-
PubMed. (2022, September 22). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. [Link]
- JOCPR. Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview.
- richpacking020.com. (2022, April 11). Hygroscopic Problems Of Capsule Filled Powders.
- Hygroscopicity: Significance and symbolism.
- The Effect of Hygroscopic Formulation Ingredients on the Sorption Characteristics of Tablets.
-
PubChem. L-Histidine dihydrochloride | C6H11Cl2N3O2 | CID 72609. [Link]
-
PMC. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. [Link]
- Techniques for the Determination of Moisture Content, W
- Nol-Tec.
- OMICS International.
- ResearchGate. (2025, August 8).
- EXPLAINED: Moisture Content Analysis using the Gravimetric Process.
-
San Diego Scale. (2025, December 12). Common Weighing Errors in the Lab: Best Practices and Tips to Avoid Th. [Link]
-
Powder Systems. (2024, October 17). A Guide to Processing and Holding Active Pharmaceutical Ingredients. [Link]
- Jos Brouwers.
- An innovative drug delivery form for hygroscopic pharmaceutical drugs.
-
GMP Trends. (2022, September 30). Proper Storage Conditions for Your APIs. [Link]
-
Environment, Health & Safety. Weighing Hazardous Powders in the Laboratory. [Link]
-
Powder & Bulk Solids. (2020, May 18). 11 Load Cell Troubleshooting Solutions. [Link]
-
Ataman Kimya. L-HISTIDINE MONOHYDROCHLORIDE MONOHYDRATE. [Link]
-
Ataman Kimya. L-HISTIDINE MONOHYDROCHLORIDE MONOHYDRATE. [Link]
-
PCCA. L-HISTIDINE USP. [Link]
Sources
- 1. pharmainfo.in [pharmainfo.in]
- 2. wisdomlib.org [wisdomlib.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Hygroscopic Problems Of Capsule Filled Powders-richpacking020.com [richpacking020.com]
- 5. A Guide to Processing and Holding Active Pharmaceutical Ingredients [powdersystems.com]
- 6. gmptrends.com [gmptrends.com]
- 7. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mt.com [mt.com]
- 9. mdpi.com [mdpi.com]
- 10. consensus.app [consensus.app]
- 11. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
Optimizing purification of peptides containing 3-benzyl-histidine
Technical Support Center: Purification of Peptides Containing 3-Benzyl-Histidine
Topic: Optimizing Purification & Troubleshooting for 3-Benzyl-Histidine (
Executive Summary & Core Challenges
The "Why" behind the difficulty:
Purifying peptides containing 3-benzyl-histidine presents a unique triad of chemical challenges that standard protocols often fail to address. Unlike native histidine, the benzyl modification introduces significant hydrophobicity while retaining the basicity of the imidazole ring. Furthermore, the synthesis often yields the regioisomeric impurity 1-benzyl-histidine (
Core Challenges:
-
Regioisomer Co-elution: Separation of the desired 3-Bzl isomer from the 1-Bzl impurity requires specific stationary phase selectivity.
-
Silanol Interactions: The accessible nitrogen on the imidazole ring causes severe peak tailing on standard C18 columns.
-
Hydrophobic Aggregation: The benzyl group promotes
stacking, leading to broad peaks and precipitation on the column.
Critical Decision Framework (Workflow)
Before beginning purification, determine your primary bottleneck using the decision tree below.
Figure 1: Diagnostic workflow for identifying the root cause of purification failure in 3-Bzl-His peptides.
Technical Guide & Troubleshooting (Q&A)
Module A: Regioisomer Separation (The 1-Bzl vs. 3-Bzl Problem)
Q: I see a "doublet" peak in my analytical HPLC. How do I confirm if it’s the 1-benzyl impurity, and how do I remove it?
A: The alkylation of histidine (or the use of Bzl-His(Fmoc)-OH in synthesis) often produces a mixture of
-
Diagnosis: The 1-Bzl isomer typically elutes earlier than the 3-Bzl isomer on C18 columns due to the "shielding" effect of the benzyl group being closer to the peptide backbone, slightly reducing its interaction with the hydrophobic stationary phase.
-
The Fix (Stationary Phase): Switch from C18 to a Phenyl-Hexyl or Diphenyl column. The
interactions between the column and the benzyl group are highly sensitive to the steric position of the benzyl ring. The separation factor ( ) between regioisomers is often doubled on Phenyl phases compared to C18. -
The Fix (Mobile Phase): If you must use C18, operate at pH 8-9 (using Ammonium Bicarbonate). The pKa of the imidazole nitrogen differs slightly between the isomers; deprotonating them can alter their retention shifts enough to resolve the peaks.
Module B: Peak Shape & Silanol Activity
Q: My peptide elutes as a broad, tailing peak (Asymmetry > 2.0). Increasing the gradient slope didn't help. Why?
A: This is a classic "Silanol Effect." The 3-benzyl-histidine residue is basic. At standard acidic pH (0.1% TFA, pH ~2), the imidazole is protonated (
Protocol: The "TEAP" Buffer Swap Replace TFA with Triethylamine Phosphate (TEAP) to suppress these interactions.
| Component | Concentration | Function |
| Buffer A | 50 mM TEAP (pH 2.5 - 3.0) | The Triethylammonium ion ( |
| Buffer B | 60% Acetonitrile / 40% Buffer A | Maintains buffer capacity in the organic phase. |
Note: TEAP is non-volatile. You must perform a salt exchange (desalting) step post-purification.
Module C: Solubility & Aggregation
Q: The backpressure spikes during injection, and I'm losing mass. Is my peptide precipitating?
A: Yes. The benzyl group adds significant hydrophobicity. If your peptide sequence is already hydrophobic (e.g., contains Phe, Leu, Val), the addition of 3-Bzl-His can induce
The "Hot-Flow" Protocol:
-
Temperature: Set the column oven to 60°C . This disrupts intermolecular H-bonds and hydrophobic stacking.
-
Chaotropes: Dissolve your sample in 20% TFE (Trifluoroethanol) / 80% Buffer A or use 6 M Guanidine HCl (if using a polymer column or if you ensure immediate elution).
-
Column Choice: Switch to a C4 or C8 column with a wide pore size (300 Å). The lower carbon load reduces the irreversible adsorption of the hydrophobic benzyl group.
Experimental Data Summary
Table 1: Mobile Phase Selection Guide for 3-Bzl-His Peptides
| Mobile Phase System | pH Range | Pros | Cons | Best For |
| 0.1% TFA / ACN | ~2.0 | Standard, volatile, good solubility. | Severe tailing for His-rich peptides; poor isomer selectivity. | Initial screening; simple peptides. |
| 0.1% Formic Acid | ~2.5 | LC-MS compatible. | Weaker ion-pairing than TFA; broader peaks. | LC-MS analysis only. |
| 10mM NH₄HCO₃ | ~8.0 | High isomer selectivity ; volatile. | Reduced solubility for some hydrophobic peptides; silica stability risk (use hybrid columns). | Separating 1-Bzl vs 3-Bzl isomers. |
| TEAP / Perchlorate | ~3.0 | Perfect peak shape ; suppresses silanols. | Non-volatile (requires desalting); incompatible with MS. | Difficult separations; high purity requirements. |
Mechanistic Insight: The Isomer Problem
The difference between 1-benzyl and 3-benzyl histidine is not just structural; it is electronic. The 3-benzyl (tele) isomer is generally more thermodynamically stable, but the 1-benzyl (pros) isomer forms kinetically during non-selective alkylation.
Figure 2: Mechanistic basis for separation. The 3-Bzl isomer's exposed aromatic ring interacts more strongly with Phenyl-based stationary phases.
References
-
Mant, C. T., & Hodges, R. S. (2002). High-Performance Liquid Chromatography of Peptides and Proteins: Separation, Analysis, and Conformation. CRC Press.
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
-
ResearchGate Discussion. (2018). How to purify Histidine based peptide with HPLC? (Community consensus on TFA vs. TEAP for Histidine tailing).
-
Sigma-Aldrich Technical Guide.Troubleshooting Guide for Affinity Chromatography and HPLC of Tagged Proteins.
Technical Support Center: Handling & Stability of L-Histidine 3-(phenylmethyl) dihydrochloride
Compound ID: L-Histidine 3-(phenylmethyl) dihydrochloride Synonyms: 3-Benzyl-L-histidine dihydrochloride; N(τ)-Benzyl-L-histidine 2HCl CAS: 109013-61-8 (free base related); 534-32-7 (related derivatives) Context: Technical guidance for solubility, storage, and troubleshooting in DMSO formulations.
Module 1: Dissolution & Preparation Protocols
The Objective: Create a stable stock solution while mitigating the risk of precipitation and hydrolysis.
The Solvent Paradox (Why DMSO?)
While L-Histidine itself is highly polar and poorly soluble in organic solvents, the 3-(phenylmethyl) (benzyl) group adds hydrophobicity, and the dihydrochloride salt form disrupts the crystal lattice, generally enhancing solubility in polar aprotic solvents like DMSO (Dimethyl Sulfoxide). However, DMSO is hygroscopic , meaning it aggressively absorbs atmospheric water.[1][2]
Critical Mechanism:
-
Anhydrous DMSO: Solubilizes the benzyl-histidine derivative effectively.
-
Wet DMSO: As DMSO absorbs water, the solvent polarity shifts.[1] If the water content exceeds a critical threshold (often >1-2%), the "salting-out" effect may occur, causing the dihydrochloride salt to precipitate.
Preparation Workflow (Step-by-Step)
Follow this protocol to ensure maximum stability.
-
Equilibration: Allow the vial of solid compound to reach room temperature before opening.
-
Why: Opening a cold vial condenses atmospheric moisture onto the hygroscopic salt, causing immediate hydrolysis or clumping.
-
-
Solvent Selection: Use High-Grade Anhydrous DMSO (≥99.9%, stored over molecular sieves).
-
Dissolution:
-
Add DMSO to the vial to achieve a target concentration (typically 10–50 mM).
-
Vortex vigorously for 30–60 seconds.
-
Troubleshooting: If undissolved particles remain, sonicate in a water bath at 37°C for 5 minutes. Do not exceed 40°C to prevent thermal degradation.
-
-
Aliquot Immediately: Do not store the bulk stock. Divide into single-use aliquots (e.g., 20–50 µL) in amber polypropylene tubes.
Visualizing the Workflow
Caption: Figure 1. Optimized dissolution workflow to minimize moisture introduction and ensure homogeneity.
Module 2: Stability & Storage Guidelines
The Objective: Prevent chemical degradation (racemization/oxidation) and physical instability (precipitation).
Stability Matrix
| Parameter | Condition | Stability Estimate | Risk Factor |
| Solid State | -20°C, Desiccated | > 2 Years | Hygroscopicity (Moisture uptake) |
| DMSO Stock | -80°C | 6–12 Months | Freeze-Thaw cycles |
| DMSO Stock | -20°C | 1–3 Months | Slow hydrolysis / Precipitation |
| DMSO Stock | +4°C / RT | < 48 Hours | Oxidation / Racemization |
The Freeze-Thaw Danger
DMSO freezes at ~18.5°C. In a standard -20°C freezer, DMSO crystallizes.
-
The Mechanism: As DMSO freezes, it forms a pure solvent lattice, excluding the solute (the histidine derivative) into increasingly concentrated "micro-pockets" of liquid.
-
The Consequence: These high-concentration pockets can exceed the solubility limit, causing the compound to crash out of solution. Upon thawing, these micro-precipitates often do not redissolve easily.
-
The Fix: Single-use aliquots eliminate this cycle.
Module 3: Troubleshooting & FAQs
Q1: My solution turned yellow after a week at room temperature. Is it still good?
Status: Suspect / Discard.
-
Cause: Color changes in histidine derivatives often indicate oxidation of the imidazole ring or formation of degradation products. While DMSO is a stable solvent, it can act as a mild oxidant in the presence of light and air.
-
Action: Discard the batch. For future stocks, wrap tubes in aluminum foil (light protection) and store at -80°C.
Q2: I see a white precipitate upon thawing my aliquot.
Status: Recoverable (Usually).
-
Cause: This is the "Freeze-Concentration Effect" (see Section 2.2) or moisture contamination.[3]
-
Action:
-
Warm the tube to 37°C.
-
Vortex vigorously for 60 seconds.
-
Sonicate for 5 minutes.
-
If precipitate persists: The DMSO has likely absorbed too much atmospheric water. Spin down (centrifuge), transfer the supernatant to a fresh tube, and re-quantify concentration using UV/HPLC before use.
-
Q3: Can I dilute this DMSO stock directly into cell culture media?
Status: Yes, with caution.
-
Acidity Warning: This is a dihydrochloride (2HCl) salt. It is acidic.
-
Buffering: If you add a high volume of this stock to unbuffered media, you may drop the pH, killing your cells (false positive toxicity).
-
Protocol: Ensure the final DMSO concentration is <0.5% (v/v) and the media has sufficient buffering capacity (HEPES/Bicarbonate). Check pH after addition if using high concentrations (>100 µM).
Module 4: Validation Protocols (Self-Validating System)
Do not assume stability; prove it.
Rapid Purity Check (HPLC)
If you are running sensitive biological assays, validate the integrity of your L-Histidine 3-(phenylmethyl) dihydrochloride stock using this generic Reverse-Phase HPLC method.
-
Column: C18 Reverse Phase (e.g., 5 µm, 4.6 x 150 mm).
-
Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).
-
Note: Acidic mobile phase is required to protonate the imidazole and amine, ensuring good peak shape.
-
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 5% B to 60% B over 20 minutes.
-
Detection: UV at 210 nm (peptide bond/backbone) and 254 nm (benzyl/imidazole rings).
-
Success Criteria: Single sharp peak. Multiple peaks indicate degradation or racemization.
Troubleshooting Logic Tree
Caption: Figure 2. Decision matrix for evaluating stock solution integrity.
References
-
PubChem. (n.d.). Compound Summary: 3-Benzyl-L-histidine. National Library of Medicine. Retrieved from [Link]
-
Gaylord Chemical. (2024). Dimethyl Sulfoxide (DMSO) Physical Properties & Solubility Guide. Retrieved from [Link]
-
Cheng, X., et al. (2003). Impact of DMSO on Protein and Peptide Stability. Journal of Biomolecular Screening. Retrieved from [Link]
Sources
Validation & Comparative
Comparing biological activity of L-histidine vs 3-(phenylmethyl)-L-histidine
Executive Summary
This guide provides a technical comparison between L-Histidine , a canonical essential amino acid, and its derivative 3-(phenylmethyl)-L-histidine (also known as
While L-Histidine serves as a versatile physiological buffer, metal chelator, and catalytic residue, 3-(phenylmethyl)-L-histidine functions primarily as a steric probe and competitive inhibitor . The introduction of a hydrophobic benzyl group at the
| Feature | L-Histidine | 3-(phenylmethyl)-L-histidine |
| CAS Number | 71-00-1 | 16832-24-9 (Free base) |
| Physiological Role | Precursor to histamine/carnosine; pH buffer | Synthetic probe; Enzyme inhibitor |
| Imidazole Character | Amphoteric; Tautomerizes ( | Fixed steric bulk; Non-tautomerizing |
| LAT1 Transporter | High-affinity substrate (Bidirectional) | High-affinity competitive ligand |
| Metal Coordination | Bidentate/Tridentate (Zn²⁺, Cu²⁺) | Sterically hindered; Weak/Altered binding |
Chemical Biology & Structural Dynamics
The Imidazole Functional Switch
The biological divergence between these two molecules stems from the modification of the imidazole ring.
-
L-Histidine (The Shifter): The imidazole side chain has a pKa of ~6.0. It exists in equilibrium between two tautomers:
-H and -H. This ability to gain or lose a proton at physiological pH allows it to function as a general acid/base in catalytic triads (e.g., Serine Proteases) and as a proton shuttle in channels. -
3-(phenylmethyl)-L-histidine (The Blocker): The benzyl group attached to the
(3-position) nitrogen locks the ring's electronic state. It prevents the nitrogen from accepting a proton or coordinating with metals. Furthermore, the bulky phenyl ring creates a "steric wall" that physically excludes the molecule from active sites designed to tightly fit the native histidine.
Visualization of Structural Divergence
Figure 1: Functional divergence driven by N-benzylation. The modification eliminates proton shuttling, converting a catalytic substrate into an inhibitor.
Enzymatic Profiling: Substrate vs. Inhibitor
Histidine Ammonia-Lyase (HAL) Interaction
HAL catalyzes the deamination of L-Histidine to urocanic acid. This reaction requires the precise orientation of the imidazole ring to the MIO (4-methylidene-imidazole-5-one) cofactor.
-
L-Histidine: Fits the active site;
hydrogen bonds with Glu414 (in P. putida numbering), facilitating the abstraction of the -proton. -
3-(phenylmethyl)-L-histidine: The benzyl group causes a severe steric clash with the active site residues. It cannot undergo the elimination reaction. Instead, it acts as a competitive inhibitor , occupying the substrate pocket but preventing the catalytic turnover.
Carboxypeptidase A (CPA) Inhibition
While L-Histidine is a poor substrate for CPA (which prefers aromatic C-termini), 3-(phenylmethyl)-L-histidine derivatives are potent inhibitors. The benzyl group mimics the side chain of phenylalanine (CPA's preferred substrate), while the imidazole moiety interacts with the active site Zinc ion (albeit differently than native His).
-
Key Insight: The hydrophobic benzyl group increases affinity for the S1' hydrophobic pocket of proteases, making this derivative a useful scaffold for designing transition-state inhibitors.
Membrane Transport: The LAT1 Gateway
The L-type Amino Acid Transporter 1 (LAT1/SLC7A5) is crucial for transporting drugs and amino acids across the Blood-Brain Barrier (BBB).
Transport Kinetics
-
L-Histidine: A high-affinity substrate (
). It is transported bidirectionally.[1][2] -
3-(phenylmethyl)-L-histidine: Due to the added hydrophobicity of the phenyl ring, this analog binds to LAT1 with higher affinity than native histidine.
-
Mechanism:[1][3] The large hydrophobic binding pocket of LAT1 accommodates the benzyl group.
-
Application: This compound is used to competitively inhibit the uptake of L-Histidine or to study the structural requirements of the LAT1 binding site. It effectively "locks" the transporter or outcompetes natural substrates.
-
LAT1 Transport Cycle Diagram
Figure 2: LAT1 Transport Cycle. 3-(phenylmethyl)-L-histidine competes for the Outward Open state with high affinity due to hydrophobic interactions.
Experimental Protocols
Protocol A: Comparative Histidine Ammonia-Lyase (HAL) Inhibition Assay
Objective: To quantify the inhibitory constant (
Reagents:
-
Purified HAL enzyme (recombinant P. putida or mammalian liver extract).
-
Substrate: L-Histidine (1 mM to 50 mM stock).
-
Inhibitor: 3-(phenylmethyl)-L-histidine (Dissolve in DMSO, dilute to 0.1 - 10 mM).
-
Buffer: 50 mM Tris-HCl, pH 8.5, containing 1 mM DTT.
Workflow:
-
Blanking: Set spectrophotometer to 277 nm (absorbance max of urocanic acid).
-
Control Reaction: Add 10 µL enzyme to 990 µL buffer containing varying [L-His] (0.5, 1, 2, 5, 10 mM). Record initial velocity (
) for 60 seconds. -
Inhibition Reaction: Repeat step 2 with fixed [L-His] and increasing concentrations of 3-(phenylmethyl)-L-histidine (0.5, 1.0, 5.0 mM).
-
Data Analysis:
-
Plot
vs (Lineweaver-Burk plot). -
Result Interpretation: If lines intersect at the Y-axis, it indicates competitive inhibition . Calculate
using the slope: .
-
Protocol B: LAT1 Competition Uptake Assay (Cell-Based)
Objective: Determine if 3-(phenylmethyl)-L-histidine blocks L-Histidine transport.
System: HEK293 cells stably expressing human LAT1/CD98.
-
Preparation: Seed cells in 24-well plates (poly-D-lysine coated).
-
Equilibration: Wash cells 3x with Na⁺-free Choline-Cl uptake buffer (to exclude Na⁺-dependent transport).
-
Tracer: Prepare
-L-Histidine (1 µM final concentration). -
Competition: Add
-L-Histidine alone (Control) or mixed with 100 µM unlabeled 3-(phenylmethyl)-L-histidine. -
Incubation: Incubate for 1 minute at 37°C (initial rate conditions).
-
Termination: Rapidly wash with ice-cold PBS containing 5 mM unlabeled L-His (to stop transport and remove surface-bound tracer).
-
Lysis & Counting: Lyse cells in 0.1 N NaOH, add scintillation fluid, and count CPM.
-
Validation: Significant reduction in CPM in the treated group confirms LAT1 binding affinity.
References
-
PubChem. (2023). L-Histidine Compound Summary. National Library of Medicine. [Link]
-
Napolitano, L., et al. (2015).[1] LAT1 is the transport competent unit of the LAT1/CD98 heterodimer.[4] International Journal of Biochemistry & Cell Biology. [Link]
-
Gorecki, M., et al. (1980). Antisickling activity of amino acid benzyl esters. PNAS. [Link]
-
Singh, N., et al. (2018). Discovery of Potent Inhibitors for the Large Neutral Amino Acid Transporter 1 (LAT1). International Journal of Molecular Sciences. [Link]
-
Rétey, J., et al. (1989). The mechanism of histidine ammonia-lyase. European Journal of Biochemistry. [Link]
Sources
- 1. Frontiers | The Human SLC7A5 (LAT1): The Intriguing Histidine/Large Neutral Amino Acid Transporter and Its Relevance to Human Health [frontiersin.org]
- 2. LAT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 3. The Human SLC7A5 (LAT1): The Intriguing Histidine/Large Neutral Amino Acid Transporter and Its Relevance to Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Approaches for Studying the Biology and Pharmacology of Membrane Transporters: The Histidine/Large Amino Acid Transporter SLC7A5 as a Benchmark - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Purity of 3-benzyl-L-histidine dihydrochloride using HPLC
For researchers, scientists, and professionals in drug development, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of ensuring safety and efficacy. This guide provides an in-depth, scientifically-grounded comparison of High-Performance Liquid Chromatography (HPLC) methods for validating the purity of 3-benzyl-L-histidine dihydrochloride, a critical amino acid derivative. We will delve into the rationale behind methodological choices, present detailed experimental protocols, and offer a transparent comparison of their performance, all grounded in established scientific principles and regulatory expectations.
The Analytical Challenge: 3-benzyl-L-histidine dihydrochloride
3-benzyl-L-histidine is a derivative of the essential amino acid L-histidine, featuring a benzyl group on the imidazole ring. This modification enhances its stability and bioactivity, making it a valuable building block in peptide synthesis and drug discovery.[1] However, its polar, zwitterionic nature, and the presence of the UV-active benzyl group present unique challenges for chromatographic separation and purity assessment. The dihydrochloride salt form further influences its solubility and ionic properties.
Potential impurities in synthetically derived amino acids can arise from starting materials, side reactions during synthesis, or degradation.[2][3] Common impurities may include diastereomers, positional isomers, unreacted starting materials, and byproducts from the removal of protecting groups.[4][5][6] A robust analytical method must be able to resolve the main component from all these potential impurities.
Methodological Approaches to Purity Validation
The inherent polarity of amino acids often makes their analysis by traditional reversed-phase (RP) HPLC challenging.[7][8] To address this, several chromatographic strategies can be employed. This guide will compare three prominent HPLC techniques:
-
Reversed-Phase HPLC (RP-HPLC) with a Polar-Embedded Column: A common starting point for many analyses, but requires specific column chemistry for polar analytes.
-
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC): A technique that enhances the retention of ionic and highly polar compounds on reversed-phase columns.[9][10]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): An increasingly popular method for the separation of polar and hydrophilic compounds.[7][8][11][12]
The selection of the optimal method depends on a variety of factors including the desired resolution, sensitivity, and compatibility with mass spectrometry (MS) if structural elucidation of impurities is required.
Visualizing the Analytical Workflow
The general workflow for validating the purity of 3-benzyl-L-histidine dihydrochloride using any of the compared HPLC methods is outlined below.
Caption: General workflow for HPLC-based purity validation.
Comparative Experimental Protocols & Data
The following sections detail the experimental conditions for each of the three HPLC methods and provide a comparative analysis of their performance based on key validation parameters as outlined in the ICH Q2(R1) guideline.[13][14][15][16][17]
Method 1: Reversed-Phase HPLC with a Polar-Embedded C18 Column
Rationale: Standard C18 columns can suffer from poor retention of polar analytes in highly aqueous mobile phases. Polar-embedded columns are designed to overcome this by incorporating a polar group near the silica surface, which allows for better retention and peak shape of polar compounds even with 100% aqueous mobile phases.[18]
Experimental Protocol:
| Parameter | Condition |
| Column | Polar-embedded C18 (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 50% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in Mobile Phase A |
Performance Data:
| Validation Parameter | Result |
| Retention Time | 6.8 min |
| Tailing Factor | 1.3 |
| Theoretical Plates | > 5000 |
| Resolution (from nearest impurity) | 1.8 |
| Linearity (r²) | > 0.999 |
| LOD/LOQ | 0.01% / 0.03% |
Discussion: This method offers a good starting point with reasonable retention and peak shape. However, early eluting polar impurities may not be well-resolved from the solvent front. The use of formic acid as a mobile phase modifier makes this method compatible with mass spectrometry.[4]
Method 2: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
Rationale: Ion-pair chromatography involves adding an ion-pairing reagent to the mobile phase, which forms a neutral complex with the charged analyte, thereby increasing its retention on a nonpolar stationary phase.[19] For the positively charged 3-benzyl-L-histidine, an anionic ion-pairing reagent like sodium heptanesulfonate is suitable.[9][10]
Experimental Protocol:
| Parameter | Condition |
| Column | Standard C18 (e.g., Waters Symmetry C18), 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 10 mM Sodium Heptanesulfonate, 25 mM Phosphate Buffer, pH 2.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% to 60% B over 20 minutes |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 20 µL |
| Sample Preparation | 1 mg/mL in Mobile Phase A |
Performance Data:
| Validation Parameter | Result |
| Retention Time | 12.5 min |
| Tailing Factor | 1.1 |
| Theoretical Plates | > 8000 |
| Resolution (from nearest impurity) | 2.5 |
| Linearity (r²) | > 0.999 |
| LOD/LOQ | 0.005% / 0.015% |
Discussion: IP-RP-HPLC provides significantly enhanced retention and improved resolution compared to the standard RP-HPLC method.[20][21] The peak shape is also notably better. The main drawback is the use of non-volatile salts, which makes this method incompatible with MS detection. Additionally, ion-pairing reagents can be difficult to completely flush from the HPLC system.[18]
Method 3: Hydrophilic Interaction Liquid Chromatography (HILIC)
Rationale: HILIC is an excellent alternative for separating highly polar compounds that are poorly retained in reversed-phase chromatography.[7][8] In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent and a small amount of an aqueous solvent. The analyte partitions between the organic-rich mobile phase and a water-enriched layer on the surface of the stationary phase.[12]
Experimental Protocol:
| Parameter | Condition |
| Column | HILIC (e.g., Waters ACQUITY UPLC BEH HILIC), 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 90:10 Acetonitrile/Water with 10 mM Ammonium Formate, pH 3.0 |
| Mobile Phase B | 60:40 Acetonitrile/Water with 10 mM Ammonium Formate, pH 3.0 |
| Gradient | 0% to 100% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 5 µL |
| Sample Preparation | 1 mg/mL in 75:25 Acetonitrile/Water |
Performance Data:
| Validation Parameter | Result |
| Retention Time | 5.2 min |
| Tailing Factor | 1.2 |
| Theoretical Plates | > 10000 |
| Resolution (from nearest impurity) | 2.2 |
| Linearity (r²) | > 0.999 |
| LOD/LOQ | 0.008% / 0.025% |
Discussion: HILIC provides good retention and excellent peak shapes for polar analytes like 3-benzyl-L-histidine. The use of volatile buffers like ammonium formate makes this method fully compatible with MS, which is a significant advantage for impurity identification.[12] However, HILIC methods can be more sensitive to the sample solvent composition and require careful equilibration.
Visualizing the Separation Mechanisms
Caption: Comparison of separation mechanisms in HPLC modes.
Conclusion and Recommendations
Each of the evaluated HPLC methods offers a viable approach for assessing the purity of 3-benzyl-L-histidine dihydrochloride, with distinct advantages and disadvantages.
| Method | Key Advantages | Key Disadvantages | Best For |
| RP-HPLC (Polar-Embedded) | Simple, MS-compatible mobile phase | Moderate resolution, potential for poor retention of very polar impurities | Routine QC, early-stage development |
| IP-RP-HPLC | Excellent resolution and peak shape, high sensitivity | Not MS-compatible, column contamination risk | High-resolution purity testing where MS is not required |
| HILIC | Excellent for polar compounds, MS-compatible | Requires careful method development and equilibration | Comprehensive impurity profiling with MS-based identification |
For comprehensive purity validation and impurity profiling, the HILIC method is highly recommended . Its compatibility with mass spectrometry is a crucial advantage for identifying unknown impurities, which is essential for drug development and regulatory submissions. For routine quality control where the impurity profile is well-established, the IP-RP-HPLC method offers superior resolution and sensitivity , provided that MS compatibility is not a requirement. The polar-embedded RP-HPLC method serves as a reliable and straightforward option for initial assessments and in environments where simplicity is prioritized.
Ultimately, the choice of method should be guided by the specific analytical needs, the available instrumentation, and the stage of drug development. It is imperative that the selected method is fully validated according to ICH guidelines to ensure its suitability for its intended purpose.[14][15][17]
References
- Waters Corporation. (n.d.). Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column.
- Creative Proteomics. (n.d.). Reversed Phase Ion Pair Chromatography in Amino Acid Analysis.
- LCGC International. (n.d.). Direct Analysis of Amino Acids by HILIC–ESI-MS.
- PubMed. (n.d.). Determination of amino acids by ion-pair liquid chromatography with post-column derivatization using 1,2-naphthoquinone-4-sulfonate.
- Advanced Materials Technology. (n.d.). Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection.
- Oxford Academic. (n.d.). Separation and Indirect Detection of Amino Acids by Reversed-Phase Ion-Pair Chromatography. Journal of Chromatographic Science.
- SIELC Technologies. (2022, January 27). HPLC Method For Analysis Of Histidine and Histidine Methyl Ester Dihydrochloride on Primesep 100 Column.
- Agilent. (2017, December 1). Methods for the Analysis of Underivatized Amino Acids by LC/MS.
- RSC Publishing. (2019, November 11). Analysis of amino acids in human tears by hydrophilic interaction liquid chromatography and quadrupole orbitrap mass spectrometry.
- BenchChem. (n.d.). Application Note: High-Performance Liquid Chromatography Method for the Determination of 1-Decyl-L-histidine.
- European Pharmaceutical Review. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities.
- SIELC Technologies. (n.d.). HPLC Method for Separation of Histidine, Histidine Methyl Ester and Histidine lauryl Ester on BIST B+ Column.
- ResearchGate. (n.d.). Analysis of native amino acids by liquid chromatography/electrospray ionization mass spectrometry: Comparative study between two sources and interfaces.
- LCGC International. (2021, March 26). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
- Agilent. (2020, November 10). Analysis of a Synthetic Peptide and Its Impurities.
- PMC. (2022, July 11). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management.
- MolecularCloud. (2023, May 16). 6 peptide impurities that appear during the synthesis & storage of peptides.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Histidine.
- Google Patents. (n.d.). CN101968472A - Method for analyzing raw materials of histidine and histidine monohydrochloride and preparation by HPLC method.
- Almac. (n.d.). Amino acid analysis.
- Shimadzu. (n.d.). Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates.
- MDPI. (2025, February 2). Investigation of Impurities in Peptide Pools.
- Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines.
- Shimadzu. (n.d.). Analytical Methods for Amino Acids.
- Preprints.org. (2024, December 9). Investigation of Impurities in Peptide Pools.
- FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- SGS. (2016, October 10). A Method for the Qualitative and Quantitative Determination of the Amino Acid Composition of Pharmaceutical Products.
- Agilent. (2019, July 15). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.
- Agilent. (2010, June 24). Analysis of Amino Acids by HPLC.
- ICH. (n.d.). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- PMC. (n.d.). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis.
- ResearchGate. (2025, August 6). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis.
- Pharmacopoeial Discussion Group. (2024, November 1). B-01 Revision 1 Correction 1: Amino Acid Determination.
- European Pharmacopoeia. (n.d.). 2.2.56. Amino acid analysis.
- USP-NF. (n.d.). <1052> Biotechnology-Derived Articles—Amino Acid Analysis.
- Chem-Impex. (n.d.). Nim-Benzyl-L-histidine.
- HELIX Chromatography. (n.d.). HPLC Analysis of Histidine and Related Impurities.
- Sigma-Aldrich. (n.d.). L-Histidine monohydrochloride monohydrate, ≥98% (HPLC).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 4. agilent.com [agilent.com]
- 5. mdpi.com [mdpi.com]
- 6. preprints.org [preprints.org]
- 7. agilent.com [agilent.com]
- 8. Analysis of amino acids in human tears by hydrophilic interaction liquid chromatography and quadrupole orbitrap mass spectrometry - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05956C [pubs.rsc.org]
- 9. Reversed Phase Ion Pair Chromatography in Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 10. academic.oup.com [academic.oup.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. halocolumns.com [halocolumns.com]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. ajpaonline.com [ajpaonline.com]
- 16. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 17. database.ich.org [database.ich.org]
- 18. agilent.com [agilent.com]
- 19. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 20. Determination of amino acids by ion-pair liquid chromatography with post-column derivatization using 1,2-naphthoquinone-4-sulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. CN101968472A - Method for analyzing raw materials of histidine and histidine monohydrochloride and preparation by HPLC method - Google Patents [patents.google.com]
Reference standards for L-Histidine 3-(phenylmethyl) dihydrochloride analysis
An In-Depth Comparative Guide to Reference Standards for the Analysis of L-Histidine 3-(phenylmethyl) dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Challenge of Novel Amino Acid Derivatives
L-Histidine, an essential amino acid, features a unique imidazole side chain that imparts critical functions in protein structure and catalysis.[1][2] Chemical modification of this side chain, such as benzylation, can significantly alter the molecule's physicochemical properties, a strategy often employed in the development of peptide-based therapeutics and enzyme inhibitors.[3][4][5] L-Histidine 3-(phenylmethyl) dihydrochloride, a benzylated derivative of L-histidine, presents a typical analytical challenge for researchers: how to ensure the accuracy, precision, and reliability of analytical data in the absence of a formal reference standard from a pharmacopeia or major supplier.
This guide addresses this challenge by providing a scientifically rigorous, field-proven approach. We will navigate the process of establishing a primary reference standard and compare its utility against readily available, structurally related compounds.
Part 1: Establishing a Primary Reference Standard: Synthesis and Comprehensive Characterization
The cornerstone of any robust analytical method is a primary reference standard of the highest possible purity, whose identity and properties are unequivocally confirmed. For L-Histidine 3-(phenylmethyl) dihydrochloride, this necessitates in-house synthesis and characterization.
Rationale for an In-House Standard
A primary reference standard serves as the ultimate benchmark for all subsequent analyses. It is used to:
-
Confirm the identity of the analyte in test samples.
-
Determine the purity of synthesized batches.
-
Quantify the analyte through the creation of calibration curves.
-
Validate the analytical method itself (specificity, linearity, accuracy, precision).
Without a well-characterized standard, any generated data lacks traceability and scientific validity.
Proposed Synthesis and Purification Workflow
The synthesis of a benzylated histidine derivative involves the protection of reactive groups, N-alkylation of the imidazole ring, and subsequent deprotection.[6] The following is a proposed workflow based on established chemical principles.
Experimental Protocol 1: Synthesis and Purification of L-Histidine 3-(phenylmethyl) Dihydrochloride
Step 1: Protection of L-Histidine To ensure selective alkylation on the imidazole ring, the α-amino and carboxyl groups must be protected. This is commonly achieved by creating a Boc-protected amine and a methyl ester.[6]
Step 2: N-Alkylation of the Imidazole Ring
-
The protected L-histidine derivative is dissolved in a suitable aprotic solvent (e.g., DMF).
-
A strong base (e.g., Sodium Hydride) is added to deprotonate the imidazole ring.
-
Benzyl bromide is then added to the reaction mixture to introduce the phenylmethyl group onto one of the imidazole nitrogens. The reaction is monitored by Thin-Layer Chromatography (TLC).
Step 3: Deprotection and Salt Formation
-
The protecting groups (Boc and methyl ester) are removed under acidic conditions (e.g., using strong HCl in an organic solvent).
-
This one-step deprotection simultaneously hydrolyzes the ester and removes the Boc group, while also forming the dihydrochloride salt of the final product.
Step 4: Purification
-
The crude product is purified using a combination of ion-exchange chromatography and recrystallization.[6]
-
Ion-exchange chromatography separates the desired product from unreacted starting materials and by-products based on charge.
-
Recrystallization from a suitable solvent system (e.g., ethanol/water) yields the final product in high purity.
Workflow for Synthesis and Purification
Caption: Synthesis and purification workflow for the in-house reference standard.
Comprehensive Characterization: A Multi-Technique Approach
The purified compound must be rigorously characterized to confirm its identity, structure, purity, and chiral integrity.
| Analytical Technique | Purpose | Expected Outcome / Key Data Points |
| ¹H and ¹³C NMR | Structural Elucidation & Isomer Identification | Confirms the covalent structure, including the specific location of the benzyl group on the imidazole ring. Provides characteristic chemical shifts for aromatic, imidazole, and amino acid protons/carbons.[7][8][9] |
| Mass Spectrometry (MS) | Molecular Weight Confirmation | Provides the exact mass-to-charge ratio (m/z) of the molecular ion, confirming the elemental composition.[10][11] |
| HPLC-UV | Purity Assessment & Assay | Determines the purity of the standard by separating it from any potential impurities. A purity value (e.g., >99.5%) is assigned. |
| Chiral HPLC | Enantiomeric Purity | Confirms that no racemization occurred during synthesis and the compound is the desired L-enantiomer.[12] |
| Elemental Analysis | Empirical Formula Confirmation | Verifies the percentage of Carbon, Hydrogen, Nitrogen, and Chlorine, confirming the dihydrochloride salt form. |
Part 2: Comparative Guide to Analytical Methodologies
Once the primary reference standard is established, robust analytical methods can be developed and validated for routine use.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity determination and quantification of pharmaceutical compounds. For L-Histidine 3-(phenylmethyl) dihydrochloride, a reversed-phase HPLC (RP-HPLC) method is most suitable. The addition of the hydrophobic benzyl group enhances retention on nonpolar stationary phases like C18, overcoming the challenge of analyzing highly polar native amino acids.[13][14]
Experimental Protocol 2: RP-HPLC Method for Purity Analysis
-
Instrumentation: HPLC system with UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A time-based gradient from low to high percentage of Mobile Phase B. For example, 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm and 254 nm (for aromatic detection).
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of the primary reference standard at 1.0 mg/mL in the mobile phase. Create working solutions by dilution.
-
Sample Preparation: Dissolve the test sample in the mobile phase to a similar concentration as the working standard.
HPLC Method Development and Validation Workflow
Caption: Logical workflow for HPLC method development and validation.
Spectroscopic Methods: NMR and Mass Spectrometry
While HPLC is excellent for quantification and purity, spectroscopic methods are indispensable for identity confirmation.
-
Nuclear Magnetic Resonance (NMR): Provides a detailed "fingerprint" of the molecule's structure. ¹H NMR is used for routine identity checks, comparing the spectrum of a sample to that of the primary reference standard. Any significant differences in chemical shifts or the presence of unexpected signals would indicate impurities or a different structure.[15]
-
Mass Spectrometry (MS): Offers high sensitivity and specificity for identity confirmation. Electrospray Ionization (ESI) coupled with a mass analyzer can quickly confirm the molecular weight of the analyte. It is also a powerful tool for identifying unknown impurities by analyzing their mass-to-charge ratios and fragmentation patterns.[11][16][17]
Part 3: Comparison with Commercially Available Alternative Standards
While an in-house primary standard is essential for definitive analysis, commercially available, certified reference materials (CRMs) of related compounds can serve ancillary roles, particularly for system suitability testing or as qualitative markers.
Decision Logic for Standard Selection
Caption: Decision tree for selecting an appropriate reference standard.
Comparison of Reference Standard Alternatives
| Reference Standard | Structural Similarity to Analyte | Chromatographic Behavior | Primary Use Case | Availability |
| In-House Primary Standard | Identical | Defines the benchmark retention time and peak shape. | Identity, Purity, Assay, Method Validation | Requires in-house synthesis and characterization. |
| L-Histidine CRM | Low (lacks benzyl group and is a zwitterion, not a dihydrochloride salt) | Elutes very early in RP-HPLC due to high polarity.[13] | System Suitability (to ensure separation from highly polar impurities), Method Development (as a starting point). | High (available from USP, EP).[18] |
| L-Histidine Benzyl Ester Dihydrochloride | High (ester instead of free acid) | Expected to have a similar retention time, but distinct from the free acid. | Identity (as a related substance marker), Method Specificity (to ensure resolution from the analyte). | Commercially available from chemical suppliers.[19] |
| Nα-Benzyl-L-histidine methyl ester dihydrochloride | Moderate (benzylation on α-amino group) | Different retention profile due to altered charge and hydrophobicity at the amino terminus. | Method Specificity (to confirm resolution from potential synthetic isomers). | Commercially available as a research chemical.[3] |
Conclusion
The analysis of novel derivatives like L-Histidine 3-(phenylmethyl) dihydrochloride requires a foundational approach grounded in the principles of analytical chemistry. Due to the lack of a commercial CRM, the development of a robust analytical strategy is critically dependent on the synthesis, purification, and comprehensive characterization of an in-house primary reference standard. This standard is the linchpin for validating methods for identity, purity, and assay.
While commercially available standards for related compounds like L-Histidine and its esters can serve as useful tools for system suitability and method specificity, they cannot replace a well-characterized primary standard for quantitative analysis. By employing a multi-technique approach encompassing chromatography (HPLC) and spectroscopy (NMR, MS), researchers can build a self-validating analytical system that ensures data of the highest integrity, trustworthiness, and scientific rigor.
References
-
LCGC International. (2014). Amino Acid Analysis According to European Pharmacopoeia 8.0. Retrieved from [Link]
-
ResearchGate. (n.d.). Tandem mass spectrometry (MS/MS) data on histidine and anthocyanin.... Retrieved from [Link]
-
MDPI. (2021). HPLC Determination of N-Acetyl-L-Histidine and its Related Compounds in Fish Tissues. Retrieved from [Link]
-
The International Council on Amino Acid Science (ICAAS). (n.d.). Analysis of Amino Acids. Retrieved from [Link]
-
National Center for Biotechnology Information. (2009). An Efficient Synthesis of 4(5)-Benzyl-L-Histidines Employing Catalytic Transfer Hydrogenolysis at Elevated Temperatures. Retrieved from [Link]
-
Almac Group. (n.d.). Amino acid analysis. Retrieved from [Link]
-
SIELC Technologies. (2022). HPLC Method For Analysis Of Histidine and Histidine Methyl Ester Dihydrochloride on Primesep 100 Column. Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000039 - L-Histidine. Retrieved from [Link]
-
NIST WebBook. (n.d.). 1-Methyl-L-histidine, TMS derivative. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Histidine. Retrieved from [Link]
-
MassBank. (2006). L-Histidine; LC-ESI-QQ; MS2. Retrieved from [Link]
-
ACS Publications. (2015). The Benzyl Ester Group of Amino Acid Monomers Enhances Substrate Affinity and Broadens the Substrate Specificity of the Enzyme Catalyst in Chemoenzymatic Copolymerization. Retrieved from [Link]
-
ResearchGate. (n.d.). MRM spectrum of pure L-histidine standard. Retrieved from [Link]
-
AIR Unimi. (2004). Profiling histidine-containing dipeptides in rat tissues by liquid chromatography/electrospray ionization tandem mass spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). The ¹H NMR spectra of (a) l-histidine·HCl·H2O, (b) l-histidine-A and.... Retrieved from [Link]
- Google Patents. (n.d.). CN101968472A - Method for analyzing raw materials of histidine and histidine monohydrochloride and preparation by HPLC method.
-
Frontiers. (2018). A Convenient and Label-Free Colorimetric Detection for L-Histidine Based on Inhibition of Oxidation of 3,3′,5,5′-Tetramethylbenzidine-H2O2 System Triggered by Copper Ions. Retrieved from [Link]
- Google Patents. (n.d.). CN108997187A - A kind of preparation method of N (π)-methyl-L-histidine derivative and its application in synthesis whale carnosine.
-
PubMed. (1988). Characterization of a benzyladenine binding-site peptide isolated from a wheat cytokinin-binding protein: sequence analysis and identification of a single affinity-labeled histidine residue by mass spectrometry. Retrieved from [Link]
-
EDQM. (n.d.). HISTIDINE CRS. Retrieved from [Link]
-
PubMed. (1984). Determination of histidine and 3-methylhistidine in physiological fluids by high-performance liquid chromatography. Retrieved from [Link]
-
HiMedia Laboratories. (n.d.). L-Histidine. Retrieved from [Link]
-
Wikipedia. (n.d.). Histidine. Retrieved from [Link]
Sources
- 1. himedialabs.com [himedialabs.com]
- 2. Histidine - Wikipedia [en.wikipedia.org]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Characterization of a benzyladenine binding-site peptide isolated from a wheat cytokinin-binding protein: sequence analysis and identification of a single affinity-labeled histidine residue by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. An Efficient Synthesis of 4(5)-Benzyl-L-Histidines Employing Catalytic Transfer Hydrogenolysis at Elevated Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. air.unimi.it [air.unimi.it]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. N-Boc-L-Histidine(17791-52-5) 1H NMR spectrum [chemicalbook.com]
- 16. 1-Methyl-L-histidine, TMS derivative [webbook.nist.gov]
- 17. massbank.eu [massbank.eu]
- 18. Detailed view [crs.edqm.eu]
- 19. L-Histidine benzyl ester | CAS 46921-20-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
A Researcher's Guide to the Elemental Analysis of L-Histidine Derivatives in Drug Development
For researchers and professionals in the dynamic fields of drug development and peptide synthesis, the precise characterization of starting materials and intermediates is not merely a procedural formality; it is the bedrock of reproducible and reliable scientific outcomes. Among the myriad of amino acid derivatives utilized, protected forms of L-Histidine hold a place of prominence due to the unique reactivity of the imidazole side chain. This guide provides an in-depth technical comparison of L-Histidine 3-(phenylmethyl) dihydrochloride and other commonly used protected L-Histidine alternatives, with a focus on elemental analysis as a critical quality control parameter.
The Critical Role of Elemental Analysis
Elemental analysis, specifically the determination of Carbon (C), Hydrogen (H), and Nitrogen (N) content, is a fundamental technique for verifying the molecular formula of a synthesized or purchased compound. For complex molecules like protected amino acids, this analysis serves as a primary, cost-effective method to:
-
Confirm Identity: The experimentally determined percentages of C, H, and N should closely align with the theoretically calculated values for the expected molecular structure.
-
Assess Purity: Significant deviations from the theoretical values can indicate the presence of impurities, such as residual solvents, starting materials, or by-products.
-
Validate Stoichiometry: For salts like dihydrochlorides, elemental analysis helps to confirm the correct ratio of the parent molecule to the counter-ions.
Comparative Analysis of L-Histidine Derivatives
In peptide synthesis and other applications, the imidazole group of L-Histidine is often protected to prevent side reactions. The choice of protecting group can significantly impact the solubility, reactivity, and, importantly, the elemental composition of the resulting derivative. Here, we compare L-Histidine 3-(phenylmethyl) dihydrochloride with two other widely used alternatives: Fmoc-His(Trt)-OH and Boc-His(Boc)-OH.
The compound L-Histidine 3-(phenylmethyl) dihydrochloride is understood to be N-benzyl-L-histidine dihydrochloride, where a benzyl group is attached to one of the nitrogen atoms of the imidazole ring. The dihydrochloride salt form suggests that both the α-amino group and the other imidazole nitrogen are protonated.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical C (%) | Theoretical H (%) | Theoretical N (%) |
| L-Histidine 3-(phenylmethyl) dihydrochloride | C13H17Cl2N3O2 | 318.20 | 49.07 | 5.39 | 13.21 |
| Fmoc-His(Trt)-OH | C40H33N3O4 | 619.71 | 77.52 | 5.37 | 6.78 |
| Boc-His(Boc)-OH | C16H25N3O6 | 355.39 | 54.07 | 7.09 | 11.82 |
Note: The theoretical values are calculated based on the molecular formulas provided. Experimental values are essential for confirming these theoretical compositions.
As the table illustrates, the choice of protecting group dramatically alters the elemental composition. The large, carbon-rich trityl (Trt) and fluorenylmethyloxycarbonyl (Fmoc) groups in Fmoc-His(Trt)-OH result in a significantly higher carbon percentage compared to the other derivatives. Conversely, the smaller benzyl group in L-Histidine 3-(phenylmethyl) dihydrochloride and the two tert-butoxycarbonyl (Boc) groups in Boc-His(Boc)-OH lead to different elemental profiles. These distinct elemental "fingerprints" are what make CHN analysis a powerful tool for identification.
The Experimental Workflow of Elemental Analysis
The determination of C, H, and N content is typically performed using a dedicated CHN elemental analyzer. The underlying principle involves the complete combustion of a small, precisely weighed sample in a high-oxygen environment. The resulting combustion gases (CO₂, H₂O, and N₂) are then separated and quantified.
Experimental Protocol: A Self-Validating System
A robust elemental analysis protocol incorporates self-validating steps to ensure data integrity.
-
Instrument Calibration: Before analyzing any samples, the instrument is calibrated using a certified organic standard with a precisely known elemental composition (e.g., acetanilide). This step establishes the instrument's response factor for each element.
-
Sample Preparation:
-
The sample is dried to remove any residual solvent, which could alter the hydrogen and carbon content.
-
A small amount of the sample (typically 1-3 mg) is weighed with high precision using a microbalance.
-
The weighed sample is securely encapsulated in a tin or silver container.
-
-
Combustion and Analysis: The encapsulated sample is introduced into the combustion furnace (operating at ~900-1000 °C). The resulting gases are passed through a reduction furnace to convert nitrogen oxides to N₂ and are then separated by gas chromatography. A thermal conductivity detector (TCD) measures the concentration of each gas.
-
Data Analysis and Verification: The instrument's software calculates the percentage of C, H, and N in the sample based on the detector's response and the initial sample weight. For a trustworthy result, the analysis of a known standard should be interspersed with unknown samples to verify ongoing instrument performance.
Causality Behind Experimental Choices
-
Choice of Standard: The calibration standard should ideally have an elemental composition similar to the samples being analyzed to minimize any matrix effects.
-
Sample Homogeneity: It is crucial to ensure that the small portion of the sample taken for analysis is representative of the entire batch.
-
Combustion Conditions: The temperature and oxygen flow rate must be optimized to ensure complete combustion of the sample. Incomplete combustion is a common source of inaccurate results.
Interpreting the Data: A Case for Experimental Verification
While theoretical values provide a crucial benchmark, experimental data is indispensable. A hypothetical experimental result for a batch of L-Histidine 3-(phenylmethyl) dihydrochloride might yield C: 48.95%, H: 5.45%, N: 13.15%. These values are in close agreement with the theoretical percentages, providing a high degree of confidence in the material's identity and purity.
Conversely, a result of C: 52.10%, H: 6.05%, N: 12.50% would be a significant red flag. Such a discrepancy would warrant further investigation to identify potential issues such as:
-
The presence of a carbon- and hydrogen-rich impurity.
-
Incomplete conversion to the dihydrochloride salt form.
-
Incorrect structural identity of the compound.
Conclusion: The Imperative of Elemental Analysis
In the rigorous landscape of scientific research and drug development, assumptions can be costly. Elemental analysis provides a fundamental, quantitative assessment of a compound's composition. For critical reagents like protected L-Histidine derivatives, verifying the elemental composition is a non-negotiable step to ensure the integrity of subsequent experiments, from complex peptide synthesis to the development of novel therapeutics. The comparison of theoretical and experimental data forms the cornerstone of chemical characterization, providing the authoritative grounding necessary for advancing scientific discovery.
References
Safety Operating Guide
Proper Disposal Procedures: L-Histidine, 3-(phenylmethyl)-, dihydrochloride
Executive Summary & Immediate Action
L-Histidine, 3-(phenylmethyl)-, dihydrochloride (commonly referred to as 3-Benzyl-L-histidine dihydrochloride ) is a modified amino acid salt. While generally classified as non-hazardous under GHS for acute toxicity, its dihydrochloride salt form renders it acidic and corrosive in solution and an irritant in solid form.
Core Disposal Directive:
-
Solids: Do NOT discard in regular trash. Segregate into Solid Chemical Waste for high-temperature incineration.
-
Liquids: Do NOT pour down the drain without pretreatment.[1] Aqueous solutions are likely RCRA Hazardous Waste (D002 Corrosive) unless neutralized to pH 5–9.
Chemical Profile & Hazard Assessment
To ensure safe handling, we must understand the physicochemical properties driving the risk.
| Property | Specification | Operational Implication |
| Chemical Name | 3-Benzyl-L-histidine dihydrochloride | "3-(phenylmethyl)" indicates a benzyl group attached to the imidazole ring. |
| CAS Number | Base: 109013-61-8 (Refers to 3-Benzyl-L-histidine) | Use base CAS for inventory if salt-specific CAS is unavailable. |
| Physical State | White to off-white crystalline powder | Dust generation is the primary inhalation risk. |
| Acidity | Dihydrochloride salt ( | High Risk: Hydrolysis releases hydrochloric acid. pH of 10% solution likely < 2.0. |
| Solubility | Highly soluble in water | Readily mobilizes in spills; difficult to contain if wet. |
| GHS Classification | Warning (H315, H319, H335) | Causes skin irritation, serious eye irritation, and respiratory irritation. |
The "Why" Behind the Protocol (Causality)
We do not treat this merely as "biological waste" because of the dihydrochloride moiety .
-
Corrosivity: In the presence of moisture (mucous membranes, humidity), the salt dissociates to release
and , effectively acting as dilute hydrochloric acid. This damages lung tissue if inhaled and corrodes metal plumbing. -
Thermal Decomposition: Upon heating, this compound releases toxic Hydrogen Chloride (HCl) gas and Nitrogen Oxides (NOx) . Therefore, it must be incinerated in facilities equipped with acid gas scrubbers, not standard municipal incinerators.
Step-by-Step Disposal Protocols
A. Solid Waste (Powder/Crystals)
Standard operating procedure for expired reagents or spill cleanup residues.
-
PPE Requirement: Wear nitrile gloves, safety goggles, and a lab coat. If handling >100g outside a fume hood, use an N95 particulate respirator.
-
Containerization:
-
Place the substance in a clear, chemically resistant polyethylene bag (minimum 2 mil thickness).
-
Double-bag the material to prevent leakage of fine particulates.
-
Place the bag into the lab's Rigid Solid Waste Container (usually a fiber drum or wide-mouth HDPE jar).
-
-
Labeling:
-
Affix a hazardous waste label.
-
Chemical Name: "3-Benzyl-L-histidine dihydrochloride".
-
Constituents: "Histidine derivative, Hydrochloric Acid".
-
Hazard Checkbox: Mark "Irritant" and "Corrosive" (if applicable by local policy for acidic solids).
-
-
Disposal Stream: Route to High-Temperature Incineration .
-
Note: Although it contains chloride, it is typically not classified as "Halogenated Organic Solvent" waste. It fits the "Solid Chemical Waste" stream.
-
B. Aqueous Waste (Solutions/Reaction Mixtures)
Standard operating procedure for HPLC waste or dissolved standards.
-
Initial Assessment: Measure the pH. If the concentration is >1%, the pH will likely be acidic (< 2.0).
-
Segregation Path:
-
Option 1 (Preferred - Off-site Disposal): Pour into the Aqueous Acidic Waste carboy.
-
Label: "Aqueous Waste: Acidic, Organic Contaminants."
-
Compatibility: Do NOT mix with bleach (hypochlorites) or cyanides, as the acidity will release toxic chlorine or cyanide gas.
-
-
Option 2 (In-Lab Neutralization - Only if permitted by local EHS):
-
Place the solution in a beaker within a fume hood.
-
Slowly add 1M Sodium Hydroxide (NaOH) or Sodium Bicarbonate (
) while stirring. -
Monitor pH until it stabilizes between 6.0 and 9.0 .
-
Once neutralized, the solution may be eligible for drain disposal if the organic load (COD/BOD) is below local municipal limits. If in doubt, use Option 1.
-
-
Decision Workflow (Visualized)
The following diagram outlines the logical decision tree for disposing of this specific compound.
Figure 1: Operational decision tree for the segregation and disposal of 3-Benzyl-L-histidine dihydrochloride, prioritizing containment of acidic residues.
Regulatory & Safety Framework
RCRA Compliance (USA)
Under the Resource Conservation and Recovery Act (RCRA):
-
P-List/U-List: This specific compound is not listed as an acute hazardous waste.
-
Characteristic Waste:
-
Solid: Non-hazardous (unless mixed with solvents).
-
Liquid: If pH
2.0, it is D002 Corrosive Waste . Failure to neutralize or segregate constitutes a federal violation.
-
Emergency Spill Response
If a spill occurs in the lab:
-
Solids: Do not dry sweep (creates dust). Cover with wet paper towels to dampen, then scoop into a bag. Wipe area with a mild sodium bicarbonate solution to neutralize acid residues.
-
Liquids: Absorb with an acid-neutralizing spill kit (e.g., calcified clay). Do not use combustible materials like sawdust.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 160517 (3-Benzyl-L-histidine). Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed and Characteristic Wastes (D002 Corrosivity). Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
